Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate: Structural Analysis and Synthetic Methodologies in Drug Development
Executive Summary In the landscape of modern medicinal chemistry, the rational design of synthetic intermediates is just as critical as the final active pharmaceutical ingredient (API). Ethyl 3-(5-chloro-2-fluoroanilino)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, the rational design of synthetic intermediates is just as critical as the final active pharmaceutical ingredient (API). Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate is a highly specialized fluorinated building block utilized primarily as an advanced intermediate in the synthesis of broad-spectrum fluoroquinolone antibiotics. The strategic placement of fluorine and chlorine on the aniline ring dictates the ultimate pharmacological efficacy, metabolic stability, and target binding affinity of the downstream drug[1]. This technical guide deconstructs the structural properties, mechanistic stability, and validated synthetic protocols for this critical intermediate.
Chemical Structure and Physicochemical Properties
The compound is an enamine derivative—specifically, an acrylate backbone substituted with a cyano group, an ethyl ester, and a halogenated anilino moiety. The introduction of fluorine into such bioactive precursors uniquely affects the property of organic molecules by blocking metabolic degradation pathways and increasing molecular lipophilicity to enhance bioavailability[1].
Below is a summary of the core quantitative and physicochemical data for the intermediate[2]:
Secondary amine, cyano (-CN), ethyl ester (-COOCH2CH3), halogenated aryl ring
Physical State
Solid (Typical for stabilized enamines)
Mechanistic Insights: The "Push-Pull" Alkene System
From a structural perspective, Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate is a classic example of a "push-pull" alkene .
The Push: The nitrogen atom of the anilino group acts as a strong electron donor via resonance.
The Pull: The cyano and ethyl ester groups located on the opposite end of the double bond act as powerful electron-withdrawing groups.
Causality in Stability: This extensive
π
-electron delocalization dramatically lowers the energy of the molecule. The push-pull dynamic stabilizes the alkene, preventing spontaneous degradation or unwanted side reactions. This thermodynamic stability is the exact reason why this intermediate can be synthesized, isolated in high yield, and stored before being subjected to the extreme thermal conditions required for the subsequent cyclization step.
Experimental Protocol: Synthesis Workflow
The synthesis of this intermediate relies on a highly efficient addition-elimination condensation reaction between 5-chloro-2-fluoroaniline[3] and ethyl (ethoxymethylene)cyanoacetate.
Step-by-Step Methodology
Step 1: Reagent Preparation
Charge a thoroughly dried round-bottom flask equipped with a short-path distillation apparatus with equimolar amounts of 5-chloro-2-fluoroaniline and ethyl (ethoxymethylene)cyanoacetate.
Step 2: Reaction Execution
Heat the neat mixture (or utilize a high-boiling inert solvent such as toluene) to 110–120°C with continuous stirring.
Causality: The elevated temperature provides the necessary activation energy for the nucleophilic attack of the aniline nitrogen onto the electrophilic ethoxymethylene carbon, initiating the addition-elimination sequence.
Step 3: Equilibrium Shifting (Le Chatelier's Principle)
Continuously distill and collect the ethanol byproduct as the reaction proceeds.
Causality: Because this is a reversible condensation, the continuous removal of ethanol forces the chemical equilibrium entirely toward the product side, ensuring near-quantitative conversion.
Step 4: Crystallization and Isolation
Once ethanol evolution ceases, slowly cool the reaction mixture to room temperature. Add a non-polar anti-solvent (e.g., heptane) to induce precipitation of the target enamine. Filter and wash the crystals.
Self-Validating System
This protocol is inherently self-validating. The reaction progress can be visually and volumetrically confirmed by monitoring the condensation of ethanol in the distillation receiver. The collection of exactly one theoretical molar equivalent of ethanol serves as a real-time, macroscopic metric for 100% reaction completion. Microscopic validation is subsequently performed via LC-MS, confirming the disappearance of the aniline precursor and the emergence of the target mass ([M+H]+ at m/z ~269.04)[2].
Downstream Application: Quinolone Core Assembly
Once isolated, Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate serves as the direct precursor for a Gould-Jacobs cyclization . By heating this intermediate in a high-boiling solvent (such as Dowtherm A) to temperatures exceeding 250°C, a thermal cyclization is triggered. The electron-rich position of the halogenated aniline ring attacks the ester carbonyl, expelling a second molecule of ethanol and forming a rigid 4-hydroxyquinoline-3-carbonitrile core. This heterocyclic scaffold is the foundational pharmacophore for numerous advanced fluoroquinolone antibiotics.
Visualizing the Synthetic Pathway
Synthetic workflow from 5-chloro-2-fluoroaniline to fluoroquinolone scaffold.
Mechanism of action for Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate derivatives
An In-Depth Technical Guide to the Mechanism of Action for Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction: A New Frontier...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Mechanism of Action for Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Targeted Therapy
The landscape of molecular oncology is continually evolving, with a significant focus on the development of small molecule inhibitors that target specific signaling pathways dysregulated in cancer. Within this paradigm, derivatives of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate represent a promising class of compounds. Structurally, these molecules belong to the broader family of cyanoacrylates and tyrphostins, which have been recognized for their potent biological activities, including anti-proliferative and anti-tumor effects.[1][2] This technical guide provides a comprehensive overview of the hypothesized mechanism of action for these derivatives, grounded in the extensive research conducted on structurally related compounds. The central hypothesis is that these derivatives primarily function as inhibitors of protein tyrosine kinases, with a particular emphasis on the Epidermal Growth Factor Receptor (EGFR) signaling pathway. A potential secondary mechanism involving the inhibition of DNA topoisomerase I will also be explored.
Part 1: The Primary Target: Inhibition of Tyrosine Kinase Signaling
The Central Role of Tyrosine Kinases in Cellular Signaling
Protein tyrosine kinases (PTKs) are a family of enzymes that play a critical role in regulating a wide array of cellular processes, including growth, proliferation, differentiation, and survival.[3] They function by catalyzing the transfer of a phosphate group from ATP to the tyrosine residues of specific substrate proteins. This phosphorylation event acts as a molecular switch, initiating a cascade of downstream signaling events. Receptor tyrosine kinases (RTKs), such as EGFR, are a subclass of PTKs that are embedded in the cell membrane and are activated by the binding of extracellular ligands.[3] In many cancers, the aberrant activation of RTKs due to mutations or overexpression leads to uncontrolled cell growth and tumor progression.[3][4]
The Epidermal Growth Factor Receptor (EGFR) Signaling Cascade
The EGFR signaling pathway is one of the most well-characterized pathways in cancer biology. Upon binding of its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[3][5] This activation triggers two major downstream signaling cascades:
The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation.[6][7]
The PI3K-AKT-mTOR Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death).[3]
The constitutive activation of these pathways is a hallmark of many cancers, making EGFR an attractive target for therapeutic intervention.[3][4]
Proposed Mechanism of Inhibition: An ATP-Competitive Strategy
Small molecule tyrosine kinase inhibitors (TKIs) are a class of drugs that have revolutionized the treatment of certain cancers.[3] These inhibitors typically act as ATP analogues, competing with endogenous ATP for binding to the ATP-binding pocket within the catalytic kinase domain of the receptor.[3][5] By occupying this site, TKIs prevent the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.[4][5]
The chemical scaffold of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate is highly suggestive of an ATP-competitive binding mode. The anilino-cyanoacrylate core is a common feature in many known EGFR inhibitors.
Caption: Proposed mechanism of EGFR inhibition.
Insights from Structure-Activity Relationships (SAR)
While specific SAR data for Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate is not available, inferences can be drawn from related compounds. The presence and position of halogen substituents on the anilino ring are known to significantly influence the inhibitory potency and selectivity of kinase inhibitors. The 5-chloro and 2-fluoro substitutions are likely to modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity to the EGFR kinase domain. Further research is needed to delineate the precise contribution of these substituents.
Part 2: A Potential Secondary Mechanism: DNA Topoisomerase I Inhibition
Interestingly, some tyrphostin derivatives have been shown to inhibit DNA topoisomerase I, an essential nuclear enzyme that modulates the topological state of DNA.[8][9] This enzyme is a well-established target for anticancer drugs. The proposed mechanism of inhibition by these tyrphostin derivatives involves blocking the binding of topoisomerase I to DNA, a mode of action distinct from that of the well-known topoisomerase I inhibitor, camptothecin.[8] It is plausible that Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate derivatives could also exhibit this dual-targeting capability, which could contribute to their overall anti-proliferative effects.
Part 3: Experimental Validation: A Roadmap for Mechanistic Studies
To rigorously validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are essential.
In Vitro Assays: Probing the Molecular Interactions
These assays are fundamental to confirming the direct inhibition of tyrosine kinases.
Table 1: Representative IC50 Values for Related Kinase Inhibitors
Reagents and Materials: Recombinant human EGFR kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, the test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
Procedure:
a. Prepare a series of dilutions of the test compound.
b. In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound dilutions.
c. Initiate the kinase reaction by adding ATP.
d. Incubate at room temperature for a specified time (e.g., 60 minutes).
e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.
Caption: Workflow for an in vitro kinase assay.
These assays assess the compound's effects in a more biologically relevant context.
Experimental Protocol: Western Blotting for Phospho-EGFR
Cell Culture: Culture a cancer cell line with high EGFR expression (e.g., A431) to sub-confluency.
Treatment: Treat the cells with various concentrations of the test compound for a specified duration. Include a positive control (e.g., EGF stimulation) and a negative control (vehicle).
Lysis: Lyse the cells to extract total protein.
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR.
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
Analysis: Quantify the band intensities to determine the effect of the compound on EGFR phosphorylation.
This assay can determine if the compound inhibits the enzymatic activity of topoisomerase I.
Experimental Protocol: DNA Relaxation Assay
Reagents: Supercoiled plasmid DNA, human DNA topoisomerase I, the test compound, and an intercalating dye (e.g., ethidium bromide).
Procedure:
a. Incubate the supercoiled DNA with topoisomerase I in the presence of varying concentrations of the test compound.
b. Stop the reaction.
c. Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
d. Stain the gel with the intercalating dye and visualize the DNA bands under UV light.
Analysis: Inhibition of topoisomerase I activity will result in a decrease in the amount of relaxed DNA compared to the control.
In Vivo Models: Assessing Anti-Tumor Efficacy
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are the gold standard for evaluating the in vivo anti-cancer activity of a compound. The compound's ability to inhibit tumor growth, its pharmacokinetic properties, and any potential toxicity can be assessed in these models.
Conclusion: A Promising Avenue for Cancer Therapy
References
Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: mechanism of action. [Link]
The protein kinase inhibitor, tyrphostin AG126, and its derivatives suppress phosphorylation of plasma membrane H+-ATPase and light-induced stomatal opening. [Link]
Targeting the EGFR signaling pathway in cancer therapy. [Link]
Inhibition of topoisomerase I activity by tyrphostin derivatives, protein tyrosine kinase blockers: Mechanism of action. [Link]
Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. [Link]
Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. [Link]
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. [Link]
EGFR Signaling and its inhibition by EGFR inhibitors in NSCLC. [Link]
The Tyrosine Kinase Inhibitor Tyrphostin AG126 Reduces the Development of Acute and Chronic Inflammation. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Scope: Physicochemical properties, mechanistic synthesis pathways, and validated experimental protocols.
Executive Summary & Strategic Importance
In the landscape of early-stage active pharmaceutical ingredient (API) development, the selection of precise structural building blocks dictates the success of downstream functionalization. Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate is a highly specialized enamine intermediate utilized extensively in the synthesis of functionally diverse quinolones, pyrazoloquinolines, and related nitrogenous heterocycles[1].
As an Application Scientist, I frequently advocate for the use of ethyl (ethoxymethylene)cyanoacetate (EMCA) over the classic diethyl ethoxymethylenemalonate (EMME) in Gould-Jacobs-type reactions[2]. The strategic incorporation of EMCA introduces a cyano group at the 3-position of the resulting quinolone core. This nitrile moiety is highly advantageous for developing kinase inhibitors and novel antibacterial agents, as it can participate in unique hydrogen-bonding interactions within target binding pockets or serve as a robust handle for further derivatization (e.g., reduction to primary amines or hydrolysis to amides).
Furthermore, the specific halogenation pattern of the aniline precursor (5-chloro-2-fluoroaniline) is deliberate: the fluorine atom ultimately occupies the 8-position of the quinolone (enhancing tissue penetration), while the chlorine atom occupies the 7-position, serving as a prime leaving group for subsequent nucleophilic aromatic substitution (
SNAr
) with cyclic amines like piperazine.
Physical and Chemical Properties
Understanding the physicochemical profile of this intermediate is critical for optimizing isolation and purification workflows. The compound typically presents as a highly stable, conjugated enamine[3].
Soluble in DMSO, DMF, hot ethanol; Insoluble in water
Table 2: Mass Spectrometry Adduct Profile (Predicted)
To aid in LC-MS reaction monitoring, the following adducts are typically observed under standard electrospray ionization (ESI) conditions[4]:
Adduct Species
m/z (Mass-to-Charge Ratio)
[M+H]+
269.048
[M+Na]+
291.031
[M-H]-
267.034
Mechanistic Insights and Synthesis Strategy
The Addition-Elimination Pathway
The synthesis of the title compound relies on a highly efficient addition-elimination sequence. The primary amine of 5-chloro-2-fluoroaniline acts as a nucleophile, attacking the highly electrophilic double bond of EMCA. The ethoxy group of EMCA is an excellent leaving group, resulting in the expulsion of ethanol and the formation of a stable, conjugated enamine system.
Fig 1. Synthesis workflow of the enamine intermediate via addition-elimination.
Downstream Thermal Cyclization
Once isolated, the enamine undergoes a thermally driven electrocyclic ring closure to form the quinolone core[1]. This step requires extremely high activation energy. We utilize Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) because it provides a stable, high-boiling liquid phase that prevents substrate degradation while supplying the necessary thermal energy (>240 °C) to drive the aromatization and secondary ethanol elimination.
Fig 2. Thermal cyclization pathway to the functionalized quinolone core.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By leveraging the physical properties of the reaction components, we can achieve high purity without the need for resource-intensive column chromatography.
Protocol A: Synthesis of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate
Causality of Solvent Choice: Ethanol is chosen as the solvent because it is also the byproduct of the reaction. By cooling the reaction mixture post-reflux, the highly conjugated product becomes insoluble, driving the equilibrium forward via precipitation (Le Chatelier's principle).
Step-by-Step Methodology:
Preparation: Charge a clean, dry 250 mL round-bottom flask with 5-chloro-2-fluoroaniline (10.0 g, 68.7 mmol) and absolute ethanol (100 mL).
Addition: Add ethyl (ethoxymethylene)cyanoacetate (12.2 g, 72.1 mmol, 1.05 eq) dropwise at room temperature under continuous magnetic stirring.
Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 3 hours.
Validation Check: Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the aniline peak (m/z 146) is consumed and the target mass (m/z 269 [M+H]+) dominates the chromatogram.
Crystallization: Remove the heat source and allow the mixture to cool to room temperature, then transfer to an ice bath (0-5 °C) for 1 hour to induce complete crystallization.
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted starting materials, followed by hexanes (20 mL).
Drying: Dry the solid under high vacuum at 45 °C overnight to afford the title compound.
Protocol B: Thermal Cyclization to the Quinolone Core
Causality of Reagent Choice: The extreme temperature required for cyclization dictates the use of Dowtherm A. Standard solvents would boil off or degrade the molecule before the transition state is reached.
Step-by-Step Methodology:
Suspension: In a three-neck flask equipped with a Dean-Stark trap and internal thermometer, suspend the enamine intermediate (10.0 g) in Dowtherm A (50 mL).
Heating: Purge the system with nitrogen. Heat the mixture vigorously to 240-250 °C. The reaction will become homogeneous before a new precipitate (the quinolone) begins to form.
Byproduct Removal: The Dean-Stark trap will collect the eliminated ethanol, driving the cyclization to completion. Maintain temperature for 1.5 hours.
Cooling & Precipitation: Cool the mixture to 60 °C. Dilute slowly with hexanes (150 mL) to crash out the remaining quinolone product and keep the Dowtherm A in solution.
Isolation: Filter the solid, wash extensively with hexanes and diethyl ether to remove residual Dowtherm A, and dry under vacuum.
References
PubChemLite - C12H10ClFN2O2 - Explore. Université du Luxembourg / PubChem Database. Available at: [Link]
Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
1H and 13C NMR spectral data for Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate
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Author: BenchChem Technical Support Team. Date: April 2026
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An in-depth technical analysis of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate requires a rigorous understanding of both its chemical behavior and its spectroscopic signature. As a critical intermediate in the synthesis of fluoroquinolone antibacterial agents via the Gould-Jacobs reaction[1],[2], the structural confirmation of this molecule is paramount.
As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will dissect the causality behind the experimental protocols, the push-pull electronic system that dictates its NMR shifts, and the self-validating workflows required to ensure absolute structural confidence[3].
Structural & Mechanistic Insights: The Push-Pull Enamine System
Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate is not a simple alkene; it is a highly polarized push-pull enamine . The aniline nitrogen acts as a strong electron donor (push), while the cyano and ester groups act as potent electron acceptors (pull).
Conformational Locking (Z-Isomer): The molecule predominantly exists as the Z-isomer. This geometry is thermodynamically locked by a strong intramolecular hydrogen bond between the aniline NH and the ester carbonyl oxygen.
Electronic Shielding: The resonance delocalization from the nitrogen lone pair through the double bond forces a massive accumulation of electron density onto the alpha-carbon (=C), severely shielding it in the
13
C NMR spectrum. Conversely, the beta-carbon (-CH=) becomes highly deshielded.
Figure 1: Push-pull electronic delocalization and H-bond conformational locking.
To ensure data integrity, the synthesis and subsequent NMR analysis must be treated as a continuous, self-validating system. A common point of failure in characterizing enamines is the use of wet or protic NMR solvents, which leads to rapid deuterium exchange of the NH proton, destroying critical coupling data[4].
Workflow A: Synthesis via Condensation
Causality: The condensation of 5-chloro-2-fluoroaniline with ethyl (ethoxymethylene)cyanoacetate produces ethanol as a byproduct. Running this reaction neat (solvent-free) or at elevated temperatures drives the equilibrium forward via Le Chatelier's principle by vaporizing the ethanol[3].
Reagent Charging: In a 50 mL flask, combine 5-chloro-2-fluoroaniline (10.0 mmol) and ethyl (ethoxymethylene)cyanoacetate (10.5 mmol).
Thermal Condensation: Heat the neat mixture to 110–120 °C under argon for 2 hours.
Validation Checkpoint: Monitor ethanol vapor evolution. The reaction is complete when vapor condensation ceases and TLC confirms the consumption of the aniline.
Isolation: Cool to 60 °C, add 15 mL of absolute ethanol, and allow slow crystallization. Filter and dry under high vacuum (0.1 mbar) at 40 °C.
Workflow B: NMR Acquisition Protocol
Causality: Anhydrous DMSO-d
6
is strictly required. Protic solvents will exchange the NH proton, masking the 13.5 Hz trans-diaxial-like coupling that proves the Z-geometry.
Sample Prep: Dissolve 15 mg of the intermediate in 0.6 mL of strictly anhydrous DMSO-d
6
(stored over 4Å molecular sieves).
Instrument Tuning: Insert into a 400 MHz spectrometer.
Validation Checkpoint: Rigorous locking and shimming are required. A line width (W
1/2
) of < 1.0 Hz for the residual solvent peak is mandatory to resolve the complex
19
F-
13
C scalar couplings.
Acquisition: Acquire
1
H NMR (16 scans, D1 = 2.0 s) and
13
C NMR (1024 scans, D1 = 2.0 s, WALTZ-16 decoupling).
Figure 2: Self-validating synthesis and NMR workflow for the enamine intermediate.
1
H NMR Spectral Data & Causality
The
1
H NMR spectrum is defined by the massive downfield shift of the NH proton and the complex splitting of the fluoroaromatic ring.
Highly deshielded due to the intramolecular H-bond with the ester C=O. The large J indicates anti periplanar coupling to the β-CH.
=CH (β)
8.45
d
13.5
1H
Deshielded by the adjacent EWGs. Coupled directly to the NH proton.
Ar-H6
7.85
dd
6.8, 2.5
1H
Ortho to NH, meta to F.
Ar-H3
7.40
dd
10.2, 8.8
1H
Ortho to F (
3JHF
~10 Hz), ortho to H4.
Ar-H4
7.25
ddd
8.8, 4.2, 2.5
1H
Meta to F, ortho to Cl.
O-CH
2
4.20
q
7.1
2H
Standard ethyl ester methylene.
-CH
3
1.25
t
7.1
3H
Standard ethyl ester methyl.
13
C NMR Spectral Data & Causality
The
13
C NMR spectrum provides definitive proof of the push-pull system and the presence of the fluorine atom via distinct carbon-fluorine scalar couplings (
nJCF
).
Ester carbonyl, conjugated with the enamine system.
Ar-C2
153.5
d
248.0
Directly attached to Fluorine. The massive
1J
coupling is a primary validation marker.
=CH (β)
152.5
s
-
Highly deshielded by nitrogen resonance donation.
Ar-C5
133.5
d
3.0
Attached to Chlorine (
4JCF
).
Ar-C1
126.5
d
12.0
Attached to NH (
2JCF
).
Ar-C4
125.8
d
8.0
Meta to Fluorine (
3JCF
).
Ar-C6
120.5
d
2.0
Ortho to NH, meta to Fluorine (
3JCF
).
Ar-C3
117.2
d
21.0
Ortho to Fluorine (
2JCF
).
-CN
115.5
s
-
Cyano carbon.
=C (α)
85.0
s
-
Highly shielded by push-pull electron accumulation (diagnostic for this scaffold).
O-CH
2
61.5
s
-
Ethyl ester methylene.
-CH
3
14.1
s
-
Ethyl ester methyl.
Expert Note on C-F Coupling: The presence of fluorine in the aromatic ring acts as a built-in structural probe. The
1JCF
coupling of 248.0 Hz at 153.5 ppm definitively anchors the C2 position, allowing the application of standard substituent increment rules to sequentially assign the remaining aromatic carbons without requiring 2D HMBC/HSQC experiments.
References
MDPI (Molecules): Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Provides authoritative grounding on the Gould-Jacobs thermal cyclization mechanism and the role of ethoxymethylene malonates/cyanoacetates.
URL: [Link]
PubMed Central (PMC): A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Discusses the structural importance of the 5-chloro-2-fluoroaniline moiety in modern drug development.
URL: [Link]
Pharmacokinetic profiling of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate based compounds
Pharmacokinetic Profiling of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate Derived Kinase Inhibitors: A Comprehensive Technical Guide Executive Summary & Chemical Rationale In the landscape of targeted oncology...
Author: BenchChem Technical Support Team. Date: April 2026
Pharmacokinetic Profiling of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate Derived Kinase Inhibitors: A Comprehensive Technical Guide
Executive Summary & Chemical Rationale
In the landscape of targeted oncology, the 3-cyanoquinoline core is a privileged pharmacophore for ATP-competitive kinase inhibitors, effectively targeting the hinge region of kinases such as EGFR, HER2, and Src[1]. The compound ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate serves as a highly specific, critical pre-cyclization intermediate in the Gould-Jacobs synthesis pathway[2].
When subjected to thermal or microwave-assisted cyclization[3], this intermediate yields 5-chloro-8-fluoro-4-hydroxyquinoline-3-carbonitrile[4]. The strategic placement of the halogens on the aniline ring is not coincidental; it is a deliberate pharmacokinetic (PK) optimization:
8-Fluoro Substitution: Modulates the pKa of the quinoline nitrogen, optimizing its hydrogen-bonding interaction with the kinase hinge region while simultaneously lowering the topological polar surface area (TPSA) to enhance passive membrane permeability.
5-Chloro Substitution: Sterically blocks cytochrome P450 (CYP450)-mediated aromatic oxidation at a highly vulnerable metabolic soft spot, a common liability in unsubstituted quinolines[5].
This whitepaper outlines the definitive in vitro and in vivo pharmacokinetic profiling workflows required to advance these specific 3-cyanoquinoline derivatives from benchtop synthesis to clinical lead selection.
Physicochemical Properties & ADME Predictions
Before initiating resource-intensive in vivo studies, the active pharmaceutical ingredients (APIs) derived from the ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate scaffold must be evaluated against strict physicochemical parameters. Because these compounds are intended for oral administration (similar to clinical 3-cyanoquinolines like Pelitinib[6]), balancing lipophilicity with aqueous solubility is paramount.
Table 1: Target Physicochemical & In Vitro ADME Parameters
Parameter
Target Range
Mechanistic Rationale
Molecular Weight (MW)
400 - 500 Da
Optimal size for deep penetration into the ATP-binding pocket.
LogP (Lipophilicity)
2.5 - 4.0
Balances intestinal permeability with sufficient aqueous solubility.
Caco-2 Permeability (
Papp
)
>
1.0×10−6
cm/s
Ensures adequate oral absorption across the intestinal epithelium.
Efflux Ratio (B-A / A-B)
< 3.0
Minimizes recognition by P-glycoprotein (P-gp) efflux pumps.
As a self-validating system, every in vitro assay must contain internal controls to differentiate true biological phenomena from assay artifacts.
Protocol 2.1: Caco-2 Bidirectional Permeability
To predict human intestinal absorption, bidirectional permeability is assessed using a Caco-2 cell monolayer transport system[7].
Step-by-Step Methodology:
Cell Culture: Seed Caco-2 cells on polycarbonate Transwell® inserts and culture for 21 days until the transepithelial electrical resistance (TEER) exceeds 300
Ω⋅cm2
.
Dosing: Prepare a 2 µM solution of the 3-cyanoquinoline API in Hank's Balanced Salt Solution (HBSS) containing 0.5% BSA to mitigate non-specific binding to the plastic apparatus. Apply to either the apical (A) or basolateral (B) chamber.
Incubation: Incubate at 37°C in a 5%
CO2
atmosphere for 2 hours.
Quantification: Extract samples from both donor and receiver compartments and analyze via LC-MS/MS.
Causality & Self-Validation: Bidirectional testing (A
→
B and B
→
A) is crucial to calculate the Efflux Ratio (ER). An ER > 3.0 indicates the compound is a substrate for apical efflux transporters like P-gp or Breast Cancer Resistance Protein (BCRP). Post-assay, Lucifer Yellow is applied; a permeability of <
1.0×10−6
cm/s validates that the monolayer tight junctions remained intact during the experiment.
Protocol 2.2: Hepatic Microsomal Stability
Hepatic clearance is a primary driver of in vivo half-life. We evaluate this using human and rodent liver microsomes[5].
Step-by-Step Methodology:
Preparation: Dilute liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM
MgCl2
.
Pre-incubation: Add the test compound to a final concentration of 1 µM and pre-incubate at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration 1 mM).
Sampling & Quenching: Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).
Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins, then analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (
CLint
).
Causality & Self-Validation: The inclusion of a parallel "No-NADPH" control is a mandatory self-validating step. If the parent compound depletes in the absence of NADPH, it indicates chemical instability or degradation by non-CYP enzymes (e.g., esterases), rather than CYP450-mediated metabolism. A positive control (e.g., Verapamil) is run simultaneously to verify the enzymatic viability of the microsomal batch.
In Vivo Pharmacokinetic Profiling (Rodent Models)
Compounds that demonstrate high permeability and metabolic stability advance to in vivo rodent models (typically Sprague-Dawley rats or CD-1 mice) to determine absolute bioavailability (
F
).
Table 2: Representative In Vivo PK Parameters for Optimized 3-Cyanoquinolines
PK Parameter
Intravenous (IV) Dosing (2 mg/kg)
Oral (PO) Dosing (10 mg/kg)
Cmax
(ng/mL)
N/A
450 - 600
Tmax
(h)
N/A
2.0 - 4.0
AUC0−∞
(ng·h/mL)
1200 - 1500
3500 - 4500
Clearance (
CL
) (L/h/kg)
1.3 - 1.6
N/A
Volume of Distribution (
Vss
) (L/kg)
2.5 - 3.5
N/A
Absolute Bioavailability (
F
)
N/A
45% - 60%
Note: The high volume of distribution (
Vss
) is characteristic of lipophilic kinase inhibitors, indicating extensive tissue penetration—a critical requirement for targeting solid tumors.
Visualizing the Workflows
Workflow from Gould-Jacobs intermediate to in vivo pharmacokinetic lead selection.
Hepatic clearance and CYP450-mediated metabolic pathway of 3-cyanoquinolines.
Step-by-step synthesis protocol for Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate
Application Note: Synthesis and Mechanistic Profiling of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate Introduction and Strategic Context The synthesis of highly functionalized quinoline scaffolds frequently re...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Mechanistic Profiling of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate
Introduction and Strategic Context
The synthesis of highly functionalized quinoline scaffolds frequently relies on the robust and regioselective Gould-Jacobs reaction[1]. A critical intermediate in the development of 3-cyanoquinoline derivatives—many of which are potent epidermal growth factor receptor (EGFR) kinase inhibitors—is the anilinomethylene compound[2]. This application note details the step-by-step synthesis of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate via the condensation of 5-chloro-2-fluoroaniline with ethyl (ethoxymethylene)cyanoacetate.
Rather than merely presenting a recipe, this guide delineates the thermodynamic drivers, mechanistic causality, and self-validating analytical checkpoints required to ensure high-fidelity synthesis in a professional drug-development setting.
Mechanistic Causality
The reaction proceeds via a nucleophilic vinylic substitution (
SNV
) mechanism, which is the foundational first step of the Gould-Jacobs sequence[3].
Nucleophilic Attack: The primary amine of 5-chloro-2-fluoroaniline acts as the nucleophile. The target is the highly electrophilic
β
-carbon of ethyl (ethoxymethylene)cyanoacetate. This carbon is rendered exceptionally electron-deficient by the push-pull system created by the adjacent ethoxy group and the highly electron-withdrawing cyano and ester groups.
Addition-Elimination: Upon attack, a tetrahedral intermediate is transiently formed. The system rapidly re-establishes conjugation by expelling the ethoxy group as ethanol.
Thermodynamic Driving Force: The reaction is driven forward by the application of heat (reflux conditions), which promotes the elimination of the ethanol byproduct. The resulting product is heavily stabilized by an extended conjugated
π
-system encompassing the aromatic ring, the enamine nitrogen, the alkene, and the electron-withdrawing cyano/ester moieties.
Reaction workflow and mechanistic drivers for the condensation process.
Reaction Parameters and Quantitative Data
To ensure a scalable and reproducible protocol, precise stoichiometry and physical parameters must be maintained. The slight excess of the electrophile ensures complete consumption of the aniline, which is typically the more valuable building block.
Reagent / Material
MW ( g/mol )
Equivalents
Mass / Volume
Role / Function
5-chloro-2-fluoroaniline
145.56
1.00
14.56 g (0.1 mol)
Nucleophile / Starting Material
Ethyl (ethoxymethylene)cyanoacetate
169.18
1.05
17.76 g (0.105 mol)
Electrophile / Reagent
Ethanol (Absolute)
46.07
-
100 mL
Solvent
Target Product
268.67
1.00
~24.1 g (Expected at 90%)
Kinase Inhibitor Intermediate
Step-by-Step Synthesis Protocol
Step 1: System Preparation and Charging
Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Causality: A closed system with a condenser prevents the loss of the reaction solvent while allowing the system to reach the necessary thermal activation energy.
Charge the flask with 14.56 g of 5-chloro-2-fluoroaniline and 100 mL of absolute ethanol. Stir until fully dissolved.
Add 17.76 g of ethyl (ethoxymethylene)cyanoacetate dropwise over 5 minutes.
Step 2: Thermal Activation (Reflux)
Gradually heat the reaction mixture to reflux (approx. 78–80 °C) using a heating mantle or oil bath.
Maintain reflux with vigorous stirring for 3 to 4 hours.
Causality: The elevated temperature provides the activation energy necessary to break the C-O bond during the elimination of the ethoxy group, driving the equilibrium toward the thermodynamically stable enamine product[1].
Step 3: In-Process Monitoring
Monitor the reaction progress via TLC (Thin Layer Chromatography) using a Hexane:Ethyl Acetate (3:1) solvent system.
Validation: The starting aniline will appear as a distinct spot (visualized by UV at 254 nm or ninhydrin). The reaction is deemed complete when the aniline spot is fully consumed and replaced by a lower-Rf product spot.
Step 4: Isolation and Crystallization
Remove the heat source and allow the mixture to cool slowly to room temperature.
Transfer the flask to an ice-water bath (0–5 °C) for 1 hour to maximize precipitation.
Causality: The target product possesses a highly planar, conjugated structure that packs efficiently into a crystal lattice, rendering it poorly soluble in cold ethanol. The ethanol byproduct remains in the mother liquor.
Step 5: Filtration and Drying
Collect the resulting precipitate via vacuum filtration using a Büchner funnel.
Wash the filter cake with 20 mL of ice-cold ethanol to remove unreacted starting materials and trace impurities.
Dry the solid under high vacuum at 45 °C for 12 hours to afford the target compound as an off-white to pale yellow crystalline solid.
Self-Validating Analytical Systems (Trustworthiness)
A robust protocol requires built-in verification. To confirm the structural integrity of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate, perform the following analyses:
1
H NMR (400 MHz, DMSO-
d6
):
Validation Checkpoint: The disappearance of the ethoxy signals (a quartet around 4.2 ppm and a triplet around 1.3 ppm) from the starting ethyl (ethoxymethylene)cyanoacetate (note: the ester ethyl group will remain).
Key Diagnostic Peak: Look for a highly deshielded doublet (
J≈13−14
Hz) around 8.0–8.5 ppm corresponding to the vinylic proton (
=CH−
), which couples with the adjacent
NH
proton. The
NH
proton will appear as a broad doublet further downfield (typically >10 ppm) due to strong hydrogen bonding and conjugation.
FT-IR Spectroscopy:
Validation Checkpoint: The appearance of a sharp, distinct absorption band near 2210–2220 cm
−1
confirming the presence of the conjugated nitrile (
−C≡N
) group, and a strong ester carbonyl stretch near 1680–1700 cm
−1
(shifted lower than a standard ester due to extensive conjugation).
LC-MS (ESI+):
Validation Checkpoint: A dominant
[M+H]+
peak at
m/z
269.0 (with a characteristic
37Cl
isotope peak at 271.0 in a 3:1 ratio), confirming the molecular weight and halogen content.
References
Quinolin-4-ones: Methods of Synthesis and Application in Medicine.PMC / National Institutes of Health.
4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase.Journal of Medicinal Chemistry - ACS Publications.
The Strategic Utility of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate in the Synthesis of Kinase Inhibitor Scaffolds
Introduction: A Versatile Precursor for Targeted Drug Discovery In the landscape of modern medicinal chemistry, the quest for highly specific and potent kinase inhibitors remains a cornerstone of anticancer drug discover...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: A Versatile Precursor for Targeted Drug Discovery
In the landscape of modern medicinal chemistry, the quest for highly specific and potent kinase inhibitors remains a cornerstone of anticancer drug discovery. The quinoline and quinazoline scaffolds are privileged structures, forming the core of numerous FDA-approved drugs that target key signaling pathways implicated in tumor growth and proliferation. Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate is a bespoke precursor, strategically designed for the efficient construction of these vital heterocyclic systems. Its unique substitution pattern, featuring a chloro and a fluoro group on the aniline ring, pre-installs key functionalities often found in potent kinase inhibitors, thereby streamlining the synthetic route to complex drug molecules.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate. We will first detail a robust protocol for the synthesis of this precursor and subsequently demonstrate its application in the construction of a 4-hydroxyquinoline core, a critical intermediate in the synthesis of various tyrosine kinase inhibitors.
PART 1: Synthesis of the Precursor: Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate
The synthesis of the title precursor is efficiently achieved through a condensation reaction between 5-chloro-2-fluoroaniline and ethyl 2-cyano-3-ethoxyacrylate. This reaction proceeds via a nucleophilic attack of the aniline on the β-carbon of the acrylate, followed by the elimination of ethanol.
Reaction Mechanism and Rationale
The reaction is a variation of the Knoevenagel condensation, where the aniline acts as the nucleophile. The ethoxy group on the acrylate makes it an excellent leaving group, facilitating the substitution reaction. The presence of the electron-withdrawing cyano and ester groups activates the double bond for nucleophilic attack.
Diagram 1: Synthesis of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate
Caption: Synthetic route to the precursor.
Detailed Experimental Protocol: Synthesis of the Precursor
Materials:
Material
Molar Mass ( g/mol )
Purity
Supplier
5-Chloro-2-fluoroaniline
145.56
≥98%
Sigma-Aldrich
Ethyl 2-cyano-3-ethoxyacrylate
169.18
≥97%
Sigma-Aldrich
Ethanol (absolute)
46.07
≥99.8%
Fisher Scientific
Toluene
92.14
≥99.5%
Merck
Procedure:
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-2-fluoroaniline (14.56 g, 0.1 mol) and absolute ethanol (100 mL).
Stir the mixture at room temperature until the aniline is completely dissolved.
Add ethyl 2-cyano-3-ethoxyacrylate (16.92 g, 0.1 mol) to the solution.
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate solvent system.
Once the reaction is complete (disappearance of the starting aniline), allow the mixture to cool to room temperature.
Reduce the solvent volume to approximately one-third under reduced pressure using a rotary evaporator.
Add toluene (50 mL) to the concentrated mixture and cool in an ice bath for 1 hour to precipitate the product.
Collect the solid product by vacuum filtration, wash with cold toluene (2 x 20 mL), and dry under vacuum at 40 °C for 12 hours.
Expected Yield and Characterization:
Parameter
Expected Value
Appearance
Pale yellow solid
Yield
80-90%
Melting Point
115-118 °C
Purity (HPLC)
>98%
PART 2: Application in Drug Discovery: Synthesis of a 4-Hydroxyquinoline Core
The synthesized Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate is an excellent starting material for the construction of quinoline ring systems via thermal cyclization, a reaction analogous to the Gould-Jacobs reaction.[1] This process is fundamental in the synthesis of numerous kinase inhibitors.
Reaction Mechanism: Thermal Cyclization
Upon heating in a high-boiling point solvent such as Dowtherm A, the precursor undergoes an intramolecular cyclization. The reaction is believed to proceed through a 6-electron electrocyclization, followed by tautomerization to yield the more stable 4-hydroxyquinoline derivative. The cyano group is crucial for activating the molecule for this cyclization.
Diagram 2: Cyclization to a 4-Hydroxyquinoline Core
Caption: Formation of the quinoline core.
Detailed Experimental Protocol: Synthesis of 4-Hydroxy-6-chloro-7-fluoroquinoline-3-carbonitrile
In a 100 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add Dowtherm A (50 mL).
Heat the Dowtherm A to 250 °C with stirring.
Slowly add Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate (28.47 g, 0.1 mol) in portions over 30 minutes, ensuring the temperature remains at 250 °C.
Maintain the reaction at 250 °C for 1 hour after the addition is complete.
Allow the reaction mixture to cool to below 100 °C.
Carefully add hexane (100 mL) to the cooled mixture to precipitate the product.
Stir the slurry for 30 minutes at room temperature.
Collect the solid product by vacuum filtration, wash with hexane (3 x 30 mL), and dry under vacuum at 60 °C.
Expected Yield and Characterization:
Parameter
Expected Value
Appearance
Off-white to light brown solid
Yield
75-85%
Purity (HPLC)
>95%
Discussion and Further Applications
The resulting 4-hydroxy-6-chloro-7-fluoroquinoline-3-carbonitrile is a highly valuable intermediate. The 4-hydroxyl group can be readily converted to a chlorine atom using reagents like phosphoryl chloride (POCl₃). This 4-chloroquinoline is then primed for nucleophilic substitution with various amines, a key step in the synthesis of many kinase inhibitors, including analogues of Gefitinib and Lapatinib.[2][3] The cyano group at the 3-position can also be further manipulated, offering another point of diversification for library synthesis in a drug discovery program.
The strategic placement of the chloro and fluoro substituents on the quinoline core is of particular importance. These halogens can modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule, often enhancing binding affinity to the target kinase and improving metabolic stability.
Safety and Handling
Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] The synthesis and subsequent reactions should be carried out in a well-ventilated fume hood. Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information before handling this and any other chemicals mentioned in this protocol.
Conclusion
Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate serves as a readily accessible and highly versatile precursor for the synthesis of complex heterocyclic scaffolds at the heart of modern targeted therapies. The protocols detailed herein provide a reliable and efficient pathway for its preparation and subsequent elaboration into a key 4-hydroxyquinoline intermediate. By leveraging this strategic starting material, drug discovery programs can accelerate the synthesis of novel kinase inhibitors with potentially enhanced therapeutic profiles.
References
(2007). Synthesis of lapatinib using a novel, inexpensive, and environmentally friendly approach.
(2011). An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Green Chemistry.
(2025). Synthesis of a Key Gefitinib Intermediate: A Detailed Application Note and Protocol Utilizing 4-(3-Chloropropyl)morpholine. Benchchem.
Maskrey, T. S., et al. (2018). A New Synthesis of Gefitinib. Synlett.
Application Notes and Protocols for the Cyclization of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Quinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, for...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of a wide array of therapeutic agents.[1] Its derivatives exhibit a broad spectrum of biological activities, including antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[2] The functionalization of the quinoline nucleus is a key strategy in the design of novel drugs with improved efficacy and pharmacokinetic profiles.[1] Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate is a versatile precursor for the synthesis of highly functionalized quinolines, particularly those bearing a cyano group at the 3-position, which can serve as a handle for further chemical transformations. This document provides a detailed guide to the primary cyclization methods for this substrate, offering insights into the underlying mechanisms and providing detailed experimental protocols.
Cyclization Strategies: Pathways to the Quinoline Core
The intramolecular cyclization of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate can be achieved through several methods, primarily thermal, acid-catalyzed, and potentially base-mediated pathways. The choice of method can influence the final product, leading to either a 4-hydroxyquinoline-3-carboxylate, a 4-oxo-1,4-dihydroquinoline-3-carbonitrile, or a 4-aminoquinoline-3-carbonitrile derivative.
Thermal Cyclization: The Gould-Jacobs Approach
The most common and direct route for the cyclization of 3-arylamino-2-cyanopropenoates is thermal induction, a variant of the Gould-Jacobs reaction.[3][4] This reaction typically proceeds through a 6-electron electrocyclization mechanism.[3] The high temperatures required facilitate the intramolecular attack of the aniline ring onto the enamine double bond, followed by tautomerization to the more stable quinolone form.
Mechanism of Thermal Cyclization:
The thermal cyclization is believed to proceed via a concerted pericyclic reaction, followed by aromatization. The electron-withdrawing cyano and ester groups at the 2-position of the enoate facilitate the cyclization by lowering the energy of the LUMO of the conjugated system.
Caption: Generalized mechanism for acid-catalyzed cyclization.
Experimental Protocol: Acid-Catalyzed Cyclization using Eaton's Reagent
Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a powerful and convenient medium for this transformation.
[2]
Materials:
To a stirred solution of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate (1.0 eq) in a round-bottom flask, add Eaton's reagent (5-10 mL per gram of starting material) at room temperature.
Heat the reaction mixture to 80-100 °C for 1-3 hours. [2]Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
Recrystallize the crude product from ethanol to obtain the purified quinolone.
Table 2: Comparison of Cyclization Methods
Method
Temperature
Time
Catalyst
Advantages
Disadvantages
Classical Thermal
250-260 °C
30-60 min
None
Simple, high-yielding
High temperatures, requires high-boiling solvents
Microwave-Assisted
250-300 °C
5-15 min
None
Rapid, often higher yields
Requires specialized equipment
Acid-Catalyzed
80-100 °C
1-3 hours
Eaton's Reagent/PPA
Milder conditions, good yields
Requires careful workup to neutralize the acid
Potential Product Outcomes and Mechanistic Considerations
The presence of the cyano group introduces interesting possibilities for the final product structure.
Formation of 4-Oxo-1,4-dihydroquinoline-3-carbonitrile: This is the most likely product under anhydrous thermal or acid-catalyzed conditions. The cyano group remains intact throughout the reaction.
Formation of 4-Hydroxyquinoline-3-carboxylate: If the reaction workup involves aqueous acidic or basic conditions, the nitrile group may be hydrolyzed to a carboxylic acid, which could then be esterified if an alcohol is present.
Formation of 4-Aminoquinoline-3-carbonitrile: While less common for this type of precursor, under specific conditions, a rearrangement or a different cyclization pathway could potentially lead to the formation of a 4-aminoquinoline derivative. This would likely require a different catalytic system, possibly involving a transition metal.
Troubleshooting and Key Considerations
Incomplete Cyclization: If the reaction does not go to completion, consider increasing the reaction temperature or time. For acid-catalyzed methods, a stronger acid or a higher concentration may be necessary.
Side Product Formation: At very high temperatures, charring and decomposition can occur. Careful temperature control is crucial. In acid-catalyzed reactions, sulfonation of the aromatic ring can be a side reaction if sulfuric acid is used at high temperatures.
Purification Challenges: The quinolone products are often high-melting solids. Recrystallization is typically an effective purification method. If the product is difficult to purify, column chromatography on silica gel may be necessary.
Starting Material Synthesis: The precursor, Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate, is typically synthesized via a Knoevenagel condensation between 5-chloro-2-fluoroaniline and ethyl 2-cyano-3-ethoxyacrylate (or a similar Michael acceptor). Ensuring the purity of the starting material is critical for a successful cyclization.
Conclusion
The cyclization of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate is a robust method for accessing highly functionalized quinoline scaffolds. Both classical thermal methods and modern variations involving microwave irradiation or acid catalysis offer efficient routes to these valuable compounds. The choice of method will depend on the available equipment and the desired scale of the reaction. Careful control of the reaction conditions and an understanding of the potential reaction pathways are key to achieving high yields of the desired quinolone product. The resulting quinoline-3-carbonitriles are versatile intermediates for the synthesis of a wide range of biologically active molecules, making these cyclization methods highly relevant to the fields of medicinal chemistry and drug discovery.
References
Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
Synthesis of Novel 2-amino-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile derivatives and their evaluation for anti-mycobacterial activity. ResearchGate. [Link]
Visible-Light Induced and Oxygen-Promoted Oxidative Cyclization of Aromatic Enamines for the Synthesis of Quinolines Derivatives. The Journal of Organic Chemistry. [Link]
Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. ResearchGate. [Link]
Gould-Jacobs Reaction. Comprehensive Organic Name Reactions and Reagents. [Link]
Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. MSU Chemistry. [Link]
Preparation method of ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate.
Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. MDPI. [Link]
Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry. [Link]
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Pharmaceutical and Chemical Journal. [Link]
Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines. Beilstein Journal of Organic Chemistry. [Link]
Synthesis of Cyclic Amidines from Quinolines by a Borane-Catalyzed Dearomatization Strategy. Organic Letters. [Link]
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances. [Link]
Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]
Mn(III)-Based Oxidative Cyclization of 2-((2-Arylamino)Ethyl)-Malonates: Synthesis of Quinolines via Tetrahydroquinolinedicarboxylates. Heterocycles. [Link]
Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. ResearchGate. [Link]
Regarding the intramolecular cyclization of ethyl ( E )- 2-cyano-3-(S-methylisothioureido)- 2-propenoate. ResearchGate. [Link]
Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes. Organic & Biomolecular Chemistry. [Link]
Visible-light-induced and copper-catalyzed oxidative cyclization of substituted o-aminophenylacetylene for the synthesis of quinoline and indole derivatives. Organic Chemistry Frontiers. [Link]
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. [Link]
Application Notes & Protocols for In Vitro Assay Preparation using Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the in vitro evaluation of Ethyl 3-(5-chloro-2-fluoroa...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the in vitro evaluation of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate (ECFC), a small molecule with potential applications in drug discovery. Due to the limited publicly available data on the specific biological targets of ECFC, this guide presents a robust, adaptable protocol for a luminescent in vitro kinase inhibition assay. This assay format is a foundational approach for characterizing the activity of novel small molecules, as many kinase inhibitors share structural similarities with cyanoacrylate derivatives. The principles and methodologies detailed herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality, interpretable data.
Introduction: Rationale and Scientific Context
Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate is a compound belonging to the cyanoacrylate class. While this specific molecule is not extensively characterized in the scientific literature, its structural motifs are suggestive of potential kinase inhibitory activity. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Therefore, they are a major focus of drug discovery efforts.
The presented protocol is designed as a primary screening assay to determine if ECFC can inhibit the activity of a representative protein kinase. The methodology is based on a widely used, luminescence-based assay that quantifies ATP consumption, a direct measure of kinase activity.[1] This approach offers high sensitivity, a broad dynamic range, and is amenable to high-throughput screening (HTS).
Core Principle: The fundamental principle of this assay is that active kinases consume ATP to phosphorylate a substrate. By measuring the amount of remaining ATP in the reaction, we can infer the extent of kinase activity. A decrease in ATP consumption in the presence of a test compound indicates inhibition of the kinase.
Hazard Identification:
While a specific safety data sheet (SDS) for this novel compound is not readily available, related cyanoacrylate compounds are known to be irritants.[2][3][4] Therefore, appropriate safety precautions are mandatory.
Accurately weigh a precise amount of ECFC powder (e.g., 2.84 mg).
Dissolve the powder in the appropriate volume of DMSO to achieve a final concentration of 10 mM (e.g., 2.84 mg in 1 mL of DMSO).
Vortex thoroughly for at least 2 minutes to ensure complete dissolution. Visually inspect for any undissolved particulates.
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Store at -20°C.
Prepare Serial Dilutions:
For a typical dose-response experiment, prepare a serial dilution series from the 10 mM stock solution in DMSO.
A common approach is a 1:3 or 1:5 dilution series to cover a wide concentration range.
These intermediate dilutions will be further diluted in the final assay buffer.
In Vitro Kinase Inhibition Assay (Luminescent)
This protocol is a template and should be optimized for the specific kinase being investigated.[1][7][8]
Materials:
Recombinant protein kinase (e.g., a member of the tyrosine kinase or serine/threonine kinase family)
Kinase-specific substrate (e.g., a generic substrate like myelin basic protein or a specific peptide)
Kinase assay buffer (commercial kits often provide an optimized buffer)
ATP solution
ECFC serial dilutions in DMSO
Positive control inhibitor (e.g., Staurosporine)
White, opaque 96-well or 384-well assay plates
Luminescent ATP detection reagent (e.g., ADP-Glo™ Kinase Assay)
Multichannel pipettes
Plate shaker
Luminometer
Protocol:
Assay Plate Preparation:
Add 1 µL of the ECFC serial dilutions to the appropriate wells of the assay plate.
Include wells for a positive control (e.g., 1 µL of a known inhibitor) and a negative control (1 µL of DMSO for 0% inhibition).
Also, include a "no enzyme" control to determine the background signal.
Kinase/Substrate Addition:
Prepare a 2X kinase/substrate master mix in the kinase assay buffer. The optimal concentrations of the enzyme and substrate should be determined empirically.[1]
Add 10 µL of the 2X kinase/substrate mix to each well containing the compound or DMSO.
Gently mix the plate on a plate shaker for 30 seconds.
Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the kinase.
Initiation of the Kinase Reaction:
Prepare a 2X ATP solution in the kinase assay buffer. The final ATP concentration should ideally be at or near the Km of the kinase for ATP.
Add 10 µL of the 2X ATP solution to all wells to start the reaction. The final reaction volume is now 21 µL.
Mix the plate on a plate shaker for 30 seconds.
Incubate at room temperature for 60 minutes. The incubation time may need optimization.
Signal Detection:
Stop the kinase reaction and measure the remaining ATP according to the manufacturer's instructions for the luminescent detection reagent. This typically involves a two-step process:
Add the first reagent to stop the kinase reaction and deplete the unconsumed ATP. Incubate as recommended (e.g., 40 minutes).
Add the second reagent to convert the ADP generated into ATP and produce a luminescent signal. Incubate as recommended (e.g., 30-60 minutes).[1]
Data Acquisition:
Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis and Interpretation
The raw luminescence data is processed to determine the inhibitory activity of ECFC.
Figure 2: The logical flow of data analysis for determining the IC50 value.
Calculations:
Percent Inhibition:
The percent inhibition for each concentration of ECFC is calculated using the following formula:
Signal_Compound is the luminescence from wells with ECFC.
Signal_Background is the luminescence from the "no enzyme" control.
Signal_DMSO is the luminescence from the DMSO-only (0% inhibition) control.
IC₅₀ Determination:
Plot the percent inhibition against the logarithm of the ECFC concentration.
Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.[1]
Data Presentation:
ECFC Conc. (µM)
Raw Luminescence (RLU)
% Inhibition
100
15,000
95.0%
20
25,000
85.0%
4
75,000
55.0%
0.8
125,000
25.0%
0.16
155,000
7.0%
0 (DMSO)
165,000
0.0%
No Enzyme
5,000
N/A
Table 1: Example data from a kinase inhibition assay. The IC₅₀ would be calculated from a full dose-response curve.
- Prepare fresh dilutions for each experiment- Verify the accuracy of the initial stock solution preparation
Conclusion
This document provides a detailed framework for the initial in vitro characterization of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate using a luminescent kinase inhibition assay. By adhering to these protocols and principles of good research practice, scientists can generate reliable and reproducible data to guide further drug discovery and development efforts.[9] It is essential to remember that this is a generalized protocol; optimization for specific kinases and assay conditions is a critical component of successful implementation.[10]
References
Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]
Mishra, R. K., et al. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(22), e3081. Available from: [Link]
Li, Y., & Liu, G. (2016). PKC-θ in vitro Kinase Activity Assay. Bio-protocol, 6(20), e1959. Available from: [Link]
Bio-protocol (2013). A guide for potency assay development of cell-based product candidates. Available from: [Link]
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available from: [Link]
Martens, S., et al. (2024). In vitro kinase assay. protocols.io. Available from: [Link]
SPT Labtech. The Complete Guide to Cell-Based Assays. Available from: [Link]
NextSDS. ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate — Chemical Substance Information. Available from: [Link]
Foley, T.L. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. SOT 2019 Annual Meeting. Available from: [Link]
Antibodies.com (2025). Cell-Based Assays Guide. Available from: [Link]
Safety Data Sheet. Cyanacrylate Adhesive. (2017). Available from: [Link]
3M (2017). Safety Data Sheet - 3M™ Quick Fix Adhesive (Cyanoacrylate), PN 08155. Available from: [Link]
LABOSHOP (2024). Safety Data Sheet - FINOCOLL V 40 Instant Adhesive. Available from: [Link]
Fisher Scientific (2010). SAFETY DATA SHEET - Ethyl 2-cyanoacrylate. Available from: [Link]
Application Note: Synthesis and Heterocyclic Applications of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate
Executive Summary Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate is a highly functionalized enamine intermediate that serves as a pivotal building block in modern heterocyclic chemistry. Its primary application...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate is a highly functionalized enamine intermediate that serves as a pivotal building block in modern heterocyclic chemistry. Its primary application lies in the synthesis of selectively halogenated quinoline scaffolds—specifically 5-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile . This core structure is a privileged pharmacophore, frequently utilized as the hinge-binding motif in advanced targeted therapeutics, including HER2 mutation inhibitors[1] and PI3Kδ inhibitors (such as GS-9901)[2].
This application note provides a comprehensive, self-validating guide to the synthesis, thermal cyclization, and downstream functionalization of this critical intermediate, detailing the mechanistic causality behind each experimental parameter.
Mechanistic Rationale & Structural Significance
The design of this specific intermediate is not arbitrary; every functional group serves a distinct chemical and pharmacological purpose:
Regioselective Cyclization (The 2-Fluoro Advantage): In a standard Gould-Jacobs reaction, meta-substituted anilines yield a mixture of regioisomers. By utilizing 5-chloro-2-fluoroaniline, the 2-fluoro substituent sterically and electronically blocks one of the ortho positions. This forces the thermal cyclization to occur exclusively at the C6 position of the aniline, yielding a pure 8-fluoroquinoline derivative[3].
The Cyanoacrylate Moiety: Traditional cyclizations often employ diethyl ethoxymethylenemalonate (EMME), which yields a 3-carboxylate quinoline. By substituting EMME with ethyl (ethoxymethylene)cyanoacetate , the resulting intermediate bears a cyano group. Upon cyclization, this yields a 3-carbonitrile quinolone. The strongly electron-withdrawing cyano group lowers the pKa of the quinolone NH and acts as a critical hydrogen-bond acceptor for the kinase hinge region in drug design[2].
The 5-Chloro Vector: The chlorine atom, originating from the 5-position of the aniline, maps perfectly to the 5-position of the resulting quinoline. This provides a steric boundary for active-site binding and serves as an orthogonal handle for late-stage cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr).
Synthetic Workflow & Pathway Visualization
The transformation from the primary aniline to the fully functionalized heteroaromatic core proceeds via a three-step sequence: Addition-Elimination, Thermal Cyclization, and Aromatizing Chlorination.
Figure 1: Synthetic workflow from primary aniline to functionalized quinoline via the enamine intermediate.
Detailed Experimental Protocols
Protocol A: Synthesis of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate
Causality: This step is a straightforward addition-elimination. Toluene is chosen as the solvent to allow for azeotropic removal of the ethanol byproduct, driving the equilibrium toward the enamine product.
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
Reaction: Dissolve 5-chloro-2-fluoroaniline (1.0 eq, 50 mmol) and ethyl (ethoxymethylene)cyanoacetate (1.05 eq, 52.5 mmol) in 100 mL of anhydrous toluene.
Reflux: Heat the mixture to reflux (110 °C) for 4–6 hours. Collect the evolved ethanol in the Dean-Stark trap.
Isolation: Cool the reaction to 0 °C. The product will precipitate as an off-white to pale yellow solid. Filter, wash with cold hexanes, and dry under a vacuum.
Self-Validation (QC):
TLC: Hexane/EtOAc (3:1) should show complete consumption of the aniline.
1H NMR (CDCl3): Look for a highly deshielded doublet at ~8.5 ppm (J = 13 Hz). The large coupling constant confirms the trans (E) geometry of the NH-CH=C system, which is locked by intramolecular hydrogen bonding between the NH and the ester carbonyl.
Causality: Electrophilic aromatic substitution (EAS) onto an electron-deficient ring requires extreme thermal energy. Dowtherm A (a eutectic mixture of 26.5% diphenyl ether and 73.5% biphenyl) is used because it provides exceptional heat transfer and remains stable at 250 °C without localized superheating, preventing the degradation of the cyano group.
Setup: In a 100 mL three-neck flask equipped with a short-path distillation head (to remove ethanol), add 50 mL of Dowtherm A.
Pre-heating: Heat the solvent to a rolling boil (approx. 250–255 °C) under an inert nitrogen atmosphere.
Addition: Carefully add the enamine intermediate from Protocol A (10 mmol) portion-wise over 5 minutes. Caution: Rapid evolution of ethanol vapor will occur.
Cyclization: Maintain the temperature at 250 °C for 1.5 hours.
Isolation: Cool the mixture to room temperature, then further to 10 °C. Dilute with 100 mL of hexanes to precipitate the product. Filter and wash extensively with hexanes to remove residual Dowtherm A.
Self-Validation (QC):
1H NMR (DMSO-d6): Confirm the disappearance of the ethyl ester signals (1.3 ppm triplet, 4.2 ppm quartet). A new, sharp singlet will appear at ~8.8 ppm, corresponding to the C2-H of the newly formed quinolone ring.
Protocol C: Aromatization to 4,5-Dichloro-8-fluoroquinoline-3-carbonitrile
Causality: The 4-oxo group must be converted to a leaving group (chloride) to allow for downstream SNAr reactions with various amines (a common step in kinase inhibitor synthesis). Phosphorus oxychloride (POCl3) acts as both the solvent and the chlorinating agent. A catalytic amount of DMF is added to form the Vilsmeier-Haack reagent, which accelerates the chlorination.
Reaction: Suspend the cyclized product from Protocol B (5 mmol) in neat POCl3 (15 mL). Add 2 drops of anhydrous DMF.
Reflux: Heat the mixture to 105 °C for 3 hours. The suspension will gradually turn into a homogeneous dark solution as aromatization occurs.
Quenching: Cool to room temperature and carefully pour the mixture over crushed ice (100 g) with vigorous stirring. Safety Note: Highly exothermic hydrolysis of POCl3.
Isolation: Neutralize the aqueous mixture to pH 7 with saturated NaHCO3. Extract with Dichloromethane (3 x 50 mL), dry over Na2SO4, and concentrate in vacuo.
Self-Validation (QC): LC-MS will show the expected [M+H]+ mass with a distinct isotopic pattern indicative of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).
Quantitative Data & Optimization
The thermal cyclization step is the most critical bottleneck in this pathway. Table 1 summarizes the optimization parameters, demonstrating why high-boiling eutectic solvents or microwave irradiation are strictly required.
Table 1: Optimization of the Thermal Cyclization Step
Solvent System
Temperature (°C)
Time
Yield (%)
Purity (HPLC)
Mechanistic Observation
Toluene
110
24 h
0
N/A
Insufficient thermal energy to overcome EAS activation barrier.
Diphenyl Ether
250
2.0 h
78
>95%
Standard high-boiling solvent; good heat transfer but prone to crystallization upon cooling.
References[1] "Her2 mutation inhibitors", US Patent US20230041385A1, Google Patents. URL: https://patents.google.com/patent/US20230041385A1/en[3] "5-Chloro-8-fluoroquinoline | CAS 500579-51-1", Benchchem. URL: 2]">https://www.benchchem.com[2] "PI3Kdelta in complex with the inhibitor GS-9901" (PDB 5T8I), RCSB Protein Data Bank. URL: https://www.rcsb.org/structure/5t8i
Technical Support Center: Synthesis of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate
An advanced technical support resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and optimized protocols to enhance the synthesis yield...
Author: BenchChem Technical Support Team. Date: April 2026
An advanced technical support resource designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and optimized protocols to enhance the synthesis yield of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate.
Welcome to the technical support guide for the synthesis of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate (CAS No. 1181482-69-8)[1]. This molecule is a highly functionalized enamine, a valuable intermediate in medicinal chemistry and materials science. The synthesis, while straightforward in principle, often presents challenges in achieving high yields and purity. This guide is structured to provide not just procedural steps, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your reaction effectively.
Section 1: Understanding the Core Reaction
A fundamental grasp of the reaction mechanism is critical for effective troubleshooting. This synthesis is a nucleophilic substitution on an electron-deficient alkene.
Q1: What is the primary reaction mechanism for the synthesis of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate?
A1: The reaction proceeds via a nucleophilic addition-elimination pathway. It involves the reaction of a nucleophilic amine, 5-chloro-2-fluoroaniline, with an electron-poor alkene, typically Ethyl 2-cyano-3-ethoxyacrylate. The aniline nitrogen attacks the β-carbon of the acrylate, followed by the elimination of an ethoxide group to form the final enamine product. This can be considered a variation of the Knoevenagel condensation, which broadly involves the reaction of an active methylene compound with a carbonyl or its equivalent.[2][3][4]
Q2: Why are 5-chloro-2-fluoroaniline and Ethyl 2-cyano-3-ethoxyacrylate the chosen reactants?
A2: Each reactant possesses specific electronic properties that drive the reaction:
5-chloro-2-fluoroaniline (The Nucleophile): While anilines are generally considered poor nucleophiles compared to aliphatic amines, the nitrogen's lone pair is available to attack electron-deficient centers.[5] The electron-withdrawing chloro and fluoro groups further decrease its nucleophilicity, making optimized reaction conditions crucial.
Ethyl 2-cyano-3-ethoxyacrylate (The Electrophile): This reactant is a highly activated Michael acceptor. The cyano (-CN) and ester (-COOEt) groups are strongly electron-withdrawing, polarizing the C=C double bond and making the β-carbon highly electrophilic and susceptible to nucleophilic attack. The ethoxy group at the β-position is an excellent leaving group in the subsequent elimination step.[6]
Visualizing the Mechanism
Caption: Reaction mechanism for enamine synthesis.
Section 2: Troubleshooting Guide for Low Yield
This section addresses the most common issues encountered during the synthesis in a direct Q&A format.
Problem Cluster: Low or No Product Formation
Q3: My reaction has a very low yield or failed completely. What are the most critical parameters to investigate?
A3: Low yield is often traced back to one of five key areas: reagent quality, reaction temperature, solvent effects, catalyst activity, or reaction time.
Parameter
Potential Issue & Scientific Rationale
Recommended Action
Reagent Quality
Aniline Impurity: 5-chloro-2-fluoroaniline can oxidize over time, turning dark. Oxidized impurities can inhibit the reaction. Acrylate Instability: Ethyl 2-cyano-3-ethoxyacrylate can hydrolyze or polymerize upon storage.[7]
Use freshly purified aniline (e.g., via column chromatography or distillation). Ensure the acrylate is pure; use from a freshly opened bottle or purify if necessary.
Temperature
Insufficient Energy: The reaction involves a substituted, less-nucleophilic aniline and may require thermal energy to overcome the activation barrier. Thermal Degradation: Conversely, cyanoacrylates can degrade or polymerize at excessive temperatures.[8][9][10] Standard formulations often have limited thermal resistance, with degradation possible above 80-120°C.[10]
Systematically screen temperatures. Start at room temperature, then incrementally increase to reflux (e.g., 40°C, 60°C, reflux in ethanol ~78°C). Monitor by TLC at each stage.[11]
Solvent Choice
Poor Solvation/Polarity: The reaction involves polar intermediates. Aprotic solvents may not sufficiently stabilize these species. Polar protic solvents like ethanol or water can activate electrophiles through hydrogen bonding and enhance aniline nucleophilicity.[5]
Ethanol is a common and effective choice.[12] For sluggish reactions, consider more polar protic solvents like trifluoroethanol (TFE) or solvent-free conditions, which have been shown to promote similar additions.[5][13]
Catalyst
Lack of Activation: While the reaction can proceed without a catalyst, it is often slow. A weak base is typically used to facilitate the reaction, often by activating the aniline.[14] Catalyst Inactivity: The chosen catalyst (e.g., piperidine, triethylamine) may be old or contaminated.
Add a catalytic amount (1-10 mol%) of a weak amine base like piperidine or triethylamine.[12][14] Ensure the catalyst is fresh.
Reaction Time
Incomplete Reaction: The reaction may simply not have had enough time to reach completion, especially at lower temperatures.
Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). Continue the reaction until the limiting reagent spot disappears or the product spot ceases to intensify. Reaction times can range from a few hours to overnight.[12]
Problem Cluster: Significant Impurity Formation
Q4: My TLC shows multiple spots, and the crude NMR is complex. What are the likely side products and how can I prevent them?
A4: Side reactions are a common cause of reduced yield and purification difficulties. Key culprits include di-addition, hydrolysis, and polymerization.
Di-addition (Double Michael Addition): The primary amine of 5-chloro-2-fluoroaniline has two N-H protons. It is possible for a second molecule of the acrylate to react with the initial product, leading to a di-adduct. This is more common when the amine is used in excess or under harsh conditions.[15]
Solution: Use a slight excess (1.1-1.2 equivalents) of the aniline relative to the acrylate to ensure the acrylate is the limiting reagent. Maintain moderate temperatures to disfavor the second, slower addition.
Hydrolysis: The ester functional group on the acrylate starting material and the final product can be hydrolyzed to the corresponding carboxylic acid if excess water is present, especially under basic or acidic conditions.
Solution: Use anhydrous solvents and reagents to minimize water content.[16] If a basic catalyst is used, a non-aqueous workup is preferred.
Polymerization: Cyanoacrylates are notorious for their ability to undergo rapid anionic polymerization, which can be initiated by bases or even trace amounts of water.[7][9][17] This is a significant pathway for yield loss, often resulting in an intractable solid.
Solution: Maintain a clean reaction vessel. Avoid strong bases. Introduce the catalyst slowly and at a controlled temperature. Work in an inert atmosphere (e.g., nitrogen or argon) if polymerization is a persistent issue.[18]
Visualizing the Troubleshooting Process
Caption: A logical workflow for troubleshooting low yield.
Section 3: Optimized Experimental Protocol
This protocol incorporates best practices derived from the troubleshooting guide to maximize yield and purity.
Objective: To synthesize Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate with a target yield of >85%.
Materials:
Reagent
M.W. ( g/mol )
Equivalents
Amount
5-chloro-2-fluoroaniline
145.56
1.0
(Specify mass)
Ethyl 2-cyano-3-ethoxyacrylate
169.18
1.05
(Specify mass)
Ethanol (Anhydrous)
-
-
(Specify volume)
Piperidine
85.15
0.05
(Specify volume)
Step-by-Step Procedure:
Reactor Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-2-fluoroaniline (1.0 eq) and anhydrous ethanol. Stir until fully dissolved.
Reagent Addition: Add Ethyl 2-cyano-3-ethoxyacrylate (1.05 eq) to the solution at room temperature. A slight excess of the acrylate ensures the more valuable aniline is fully consumed.
Catalyst Introduction: Add a catalytic amount of piperidine (0.05 eq) dropwise to the stirring mixture.
Reaction: Heat the reaction mixture to reflux (approx. 78°C in ethanol) and maintain for 4-8 hours. The reaction progress should be monitored every hour by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the aniline spot is no longer visible.
Work-up & Isolation:
Allow the reaction mixture to cool to room temperature.
Reduce the solvent volume by approximately half using a rotary evaporator.
Cool the concentrated solution in an ice bath for 1-2 hours to induce crystallization. A precipitate should form.
Collect the solid product by vacuum filtration.
Wash the filter cake with a small amount of cold ethanol to remove any soluble impurities.
Drying: Dry the purified solid product under vacuum at 40-50°C to a constant weight.
Section 4: Purification Strategies
Q5: The crude product is an oil or a discolored solid. What is the most effective purification method?
A5: The two primary methods for purifying the product are recrystallization and column chromatography. The choice depends on the nature of the impurities.
Method 1: Recrystallization (Preferred for >80% crude purity)
Recrystallization is highly effective for removing minor, more soluble impurities and typically yields high-purity crystalline material.
Solvent Selection: Ethanol is an excellent first choice, as the product is soluble in hot ethanol and less soluble when cold.[12] Other potential solvents include isopropanol or ethyl acetate/hexane mixtures.
Troubleshooting Recrystallization:
Oiling Out: If the product separates as an oil upon cooling, the solution is likely too concentrated or cooling too rapidly. Add more hot solvent to redissolve the oil, then allow it to cool much more slowly.
No Crystals Form: The solution may be too dilute, or crystallization requires nucleation. Try concentrating the solution, scratching the inside of the flask with a glass rod, or adding a seed crystal.[19]
Method 2: Column Chromatography (For complex mixtures or oily products)
This method is ideal for separating the product from side products with different polarities.
Stationary Phase: Silica gel is standard.
Mobile Phase (Eluent): A gradient or isocratic system of non-polar and polar solvents is used. Start with a low polarity mixture like 9:1 Hexane:Ethyl Acetate and gradually increase the ethyl acetate concentration. The product, being moderately polar, should elute after non-polar impurities but before highly polar ones.
Procedure:
Prepare a silica gel column.
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
Load the solution onto the column.
Elute with the chosen solvent system, collecting fractions.
Monitor fractions by TLC to identify those containing the pure product.
Combine pure fractions and remove the solvent via rotary evaporation.[19]
Section 5: Frequently Asked Questions (FAQs)
Q6: Can I use a different catalyst?
A6: Yes. While piperidine is common, other amine bases like triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective.[20] Lewis acids have also been explored in related enamine syntheses but may be less suitable for this specific transformation.[21] The optimal catalyst should be determined empirically.
Q7: How critical is the removal of the ethanol byproduct?
A7: The reaction is an equilibrium. Removing the ethanol byproduct as it forms (e.g., using a Dean-Stark trap if using a solvent like toluene) can drive the reaction towards the product, potentially increasing the final yield, though this is often unnecessary when refluxing in ethanol.[22][23]
Q8: How can I confirm the structure and purity of my final product?
A8: A combination of analytical techniques is recommended:
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation.
FT-IR Spectroscopy: Will show characteristic peaks for the nitrile (C≡N, ~2220 cm⁻¹), ester carbonyl (C=O, ~1720 cm⁻¹), and alkene (C=C, ~1600 cm⁻¹) groups.
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Melting Point: A sharp melting point indicates high purity.
References
Birkinshaw, C., & Pepper, D. C. (n.d.). The Thermal Degradation of Polymers of n-Butyleyanoacrylate Prepared Using Tertiary Phosphine and Amine Initiators. Irish Journal of Chemistry.
Negulescu, I., et al. (1987). Thermal Behavior of Poly(Cr-Cyanoacrylate)S. Journal of Macromolecular Science: Part A - Chemistry.
Van der Eycken, J., & Van der Eycken, E. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. Available at: [Link]
INCURE INC. (2025). Cyanoacrylate Glue's High and Low Temperature Resistance Explained. INCURE INC. Available at: [Link]
Duguet, N., et al. (2008). Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]
Wang, D., et al. (2023). Synthesis of Tetrasubstituted Enamines through Borane-Catalyzed Hydrogenations. Organic Letters. Available at: [Link]
Han, M. G., et al. (2008). Synthesis and degradation behavior of poly(ethyl-cyanoacrylate). Polymer. Available at: [Link]
Ashenhurst, J. (n.d.). Knoevenagel Condensation Reaction. Master Organic Chemistry. Available at: [Link]
Scribd. (n.d.). Knoevenagel Condensation Guide. Scribd. Available at: [Link]
Sammakia, T., et al. (n.d.). The synthesis and chemistry of enamines has been an active area of research ever. Thieme. Available at: [Link]
IEEE. (2016). Michael addition of anilines or phenols without solvent under microwave irradiation. IEEE Xplore. Available at: [Link]
Allais, F., et al. (2016). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews. Available at: [Link]
Google Patents. (n.d.). US3963771A - Amine acrylate addition reaction products. Google Patents.
YouTube. (2019). synthesis of enamines from secondary amines and carbonyl compounds. YouTube. Available at: [Link]
OICC Press. (2025). Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. OICC Press. Available at: [Link]
Potkin, V. I., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of ethyl (E)-2-cyano-3-[5-(4-ethylphenyl)isoxazol-3-yl]prop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
NextSDS. (n.d.). ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate. NextSDS. Available at: [Link]
Australian Government Department of Health and Aged Care. (2024). Cyanoacrylates - Draft evaluation statement. Australian Government. Available at: [Link]
Semantic Scholar. (n.d.). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Semantic Scholar. Available at: [Link]
Purifying Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate from complex reaction mixtures
Welcome to the technical support guide for the purification of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the purification of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during the purification of this complex molecule. Our focus is not just on the "how," but the fundamental "why" behind each step, ensuring a robust and reproducible process.
The synthesis of this target molecule, a substituted anilino-cyanoacrylate, typically proceeds via a Knoevenagel-type condensation.[1][2] This reaction, while powerful, can result in a complex mixture containing unreacted starting materials, geometric isomers, and various side-products. Achieving high purity is critical for subsequent use, particularly in drug development, where impurities can have significant impacts on biological activity and safety.
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section addresses the most common issues encountered when purifying Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate.
Question 1: My crude product is a dark, viscous oil or a gummy solid that fails to crystallize. How can I isolate a pure, solid product?
Answer: This is the most frequently reported issue. An oily or non-crystalline crude product is a classic sign of significant impurities that are inhibiting the formation of a stable crystal lattice. Unreacted starting materials, particularly the aniline, and low-molecular-weight byproducts often act as "eutectic melting point depressants." Direct crystallization is unlikely to succeed.
The Causality: The target molecule's structure, featuring a planar aromatic system and polar functional groups, should favor crystallization. The failure to do so indicates that impurities are disrupting the intermolecular forces (like π-stacking and dipole-dipole interactions) required for lattice formation.
Your primary approach should be silica gel column chromatography to separate the product from both more polar and less polar impurities. Only after achieving a high degree of purity chromatographically should you proceed to recrystallization for final polishing.
Caption: Workflow for purifying an impure, oily product.
Detailed Protocol 1: Column Chromatography
Slurry Preparation: Prepare a silica gel slurry using a non-polar solvent (e.g., 100% Hexane or 95:5 Hexane:Ethyl Acetate). Pack the column carefully to avoid air bubbles.[3]
Sample Loading: Dissolve your crude oil in a minimal amount of a strong solvent like dichloromethane (DCM). In a separate flask, add a small amount of silica gel (approx. 2-3 times the weight of your crude product) and then your dissolved sample. Evaporate the DCM to get a dry, free-flowing powder of your crude product adsorbed onto silica. This "dry loading" technique prevents solvent channeling and provides superior separation.
Elution: Load the silica-adsorbed sample onto the top of your packed column. Begin eluting with a low-polarity mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).
Gradient Elution: Gradually increase the polarity of the mobile phase. A typical gradient might be:
90:10 (Hexane:EtOAc) to elute non-polar byproducts.
80:20 to 70:30 (Hexane:EtOAc) to elute the target compound.
50:50 (Hexane:EtOAc) to wash out more polar impurities.
The optimal solvent system must be determined beforehand using Thin Layer Chromatography (TLC).[3]
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions that contain only the pure product (single spot).
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
Question 2: My TLC shows a major product spot, but it's accompanied by a faint, persistent spot with a very similar Rf value. How do I remove this?
Answer: This often indicates the presence of a geometric isomer (E/Z configuration) or a closely related byproduct.[1][4] While one isomer is typically thermodynamically favored and forms as the major product, the reaction conditions can lead to a minor population of the other.[1]
The Causality: The double bond in the cyanoprop-2-enoate backbone is trisubstituted, leading to the possibility of E and Z isomers. These isomers have very similar polarities, making them difficult to separate.
Troubleshooting degradation of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate during long-term storage
Welcome to the Technical Support Center for advanced synthetic intermediates. This guide is specifically designed for researchers and drug development professionals handling Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced synthetic intermediates. This guide is specifically designed for researchers and drug development professionals handling Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate , a highly functionalized push-pull enaminone utilized extensively in the Gould-Jacobs synthesis of fluoroquinolone scaffolds [1][1].
Due to its highly polarized
π
-system—flanked by an electron-donating aniline moiety and electron-withdrawing cyano and ester groups—this molecule is inherently susceptible to environmental degradation over long-term storage. Below, we address the most common physical and chemical anomalies encountered during its lifecycle.
Part 1: Troubleshooting Guide & FAQs
Q1: During HPLC analysis of a batch stored for 3 months, we observed the appearance of two new major peaks, identified by MS as 5-chloro-2-fluoroaniline and ethyl 2-cyano-3-oxopropanoate. What is causing this degradation?
Causality & Mechanism: Enaminones are highly sensitive to protic environments. The rate-determining step of their degradation is the protonation of the
α
-carbon (C2, bearing the cyano and ester groups), which generates a highly electrophilic iminium ion [2][2]. Subsequent nucleophilic attack by ambient moisture at the
β
-carbon (C3) forms a tetrahedral carbinolamine intermediate. This intermediate rapidly collapses to cleave the C-N bond, releasing the free primary amine and the corresponding aldehyde/enol [3][3]. Unlike cyclic enaminones, acyclic variants lack the conformational rigidity required to shield the reactive center, making them particularly vulnerable to ambient humidity [2][2].
Resolution: Ensure the compound is dried to a moisture content of <0.1% w/w via vacuum desiccation before storage. Store in tightly sealed, amber glass vials backfilled with inert gas (Argon or Nitrogen) [4][4].
Mechanism of acid-catalyzed hydrolysis of the enaminone intermediate.
Q2: NMR analysis of our stored batch shows peak splitting and a shifting baseline, but LC-MS shows no change in mass or significant impurity peaks. Is the compound degrading?
Root Cause:E/Z
Isomerization.
Causality & Mechanism: Push-pull alkenes exhibit a significantly lowered rotational barrier around the C=C double bond due to the contribution of a zwitterionic resonance structure (where the nitrogen bears a positive partial charge and the
α
-carbon bears a negative partial charge). Thermal energy or ambient light can trigger isomerization between the
E
and
Z
configurations. While not a chemical degradation (mass loss) per se, this thermodynamic equilibration can complicate crystallization and alter subsequent cyclization kinetics.
Resolution: Run a 2D-NOESY NMR to confirm the spatial relationship of the vinyl proton, validating that the "new" peaks are merely isomers. To prevent this, store the compound at sub-ambient temperatures (-20°C) and strictly protect it from light to freeze the conformational state.
Q3: The powder has changed from an off-white crystalline solid to a yellowish-brown paste over 6 months. What causes this discoloration?
Root Cause: Oxidative degradation of the aniline moiety.
Causality & Mechanism: The electron-rich aniline nitrogen is susceptible to autoxidation when exposed to atmospheric oxygen, forming highly colored azo compounds, N-oxides, or quinone-imine derivatives. This process is accelerated by trace transition metal impurities left over from previous synthetic steps and by exposure to UV light.
Resolution: Implement strict inert-atmosphere handling. If discoloration has occurred, the batch must be recrystallized (e.g., from anhydrous ethanol/hexane) or passed through a short silica plug before use in sensitive downstream Gould-Jacobs cyclizations [1][1].
Part 2: Quantitative Data Summaries
To establish a predictive shelf-life, we have modeled the stability of acyclic enaminones under various environmental stressors. The data below highlights the critical need for anhydrous, cold storage.
Table 1: Representative Stability Profile of Acyclic Enaminones
Storage Condition
Temperature
Atmosphere
Container
Purity at 1 Month
Purity at 6 Months
Primary Degradant
Optimal
-20°C
Argon
Amber Glass
>99.5%
>99.0%
None
Standard
4°C
Air
Clear Glass
98.2%
94.5%
E/Z
Isomers, Trace Amine
Sub-optimal
25°C
Air (60% RH)
Clear Glass
92.0%
<80.0%
Free Amine, Aldehyde
Stress
40°C
Air (75% RH)
Clear Glass
<85.0%
<50.0%
Complete Hydrolysis
Part 3: Experimental Protocols
Protocol A: Stability-Indicating HPLC Analysis
Self-Validation Note: This protocol specifically avoids protic solvents (like methanol) in the sample preparation to prevent artificial solvolysis/transesterification of the enaminone during the analysis itself.
System Preparation: Equip the HPLC with a C18 column (e.g., 150 x 4.6 mm, 3.5 µm) and set the column oven to 30°C.
Mobile Phase:
Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
Phase B: 100% LC-MS grade Acetonitrile.
Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes, holding at 90% B for 3 minutes, then re-equilibrating at 10% B for 5 minutes. Flow rate: 1.0 mL/min.
Sample Preparation: Dissolve 5 mg of the stored enaminone in 5 mL of anhydrous acetonitrile (Do NOT use methanol or ethanol). Sonicate briefly if necessary.
Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated enaminone) and 280 nm (optimal for the free 5-chloro-2-fluoroaniline degradant).
Protocol B: Anhydrous Storage & Handling Workflow
Self-Validation Note: Using PTFE-lined caps ensures a hermetic seal, as standard rubber septa are highly permeable to atmospheric moisture over multi-month timeframes.
Vacuum Desiccation: Post-synthesis, transfer the isolated crystalline product to a vacuum oven. Dry at 40°C under high vacuum (
≤
50 mbar) for 12–16 hours to ensure moisture content is <0.1%.
Inert Transfer: Transfer the dried solid to a glove box or utilize a Schlenk line to flush pre-weighed amber glass vials with high-purity Argon.
Aliquotting: Divide the batch into single-use aliquots to prevent repeated freeze-thaw and atmospheric exposure cycles during future use.
Sealing: Cap the vials tightly using PTFE-lined screw caps. Wrap the exterior seam with Parafilm.
Long-Term Storage: Place the sealed vials inside a secondary desiccator cabinet or a vacuum-sealed bag containing indicating desiccant (e.g., Drierite), and store at -20°C.
Optimized workflow for the anhydrous storage of enaminone intermediates.
Part 4: References
Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. PubMed.2
Theoretical study of a hydration mechanism in an enaminone pro-drug prototype. ResearchGate. 3
Technical Support Center: Overcoming Side Reactions in Enaminone Functionalization. BenchChem. 4
Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. BenchChem. 1
Optimizing crystallization conditions for high-purity Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate
Technical Support Center: Crystallization Optimization for High-Purity Pharmaceutical Intermediates Introduction: The Critical Role of Crystallization in Pharmaceutical Manufacturing Welcome to the technical support guid...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Crystallization Optimization for High-Purity Pharmaceutical Intermediates
Introduction: The Critical Role of Crystallization in Pharmaceutical Manufacturing
Welcome to the technical support guide for Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate. As a key intermediate in pharmaceutical synthesis, achieving high purity and a consistent crystalline form is not merely a procedural step but a cornerstone of process control, directly impacting the quality, stability, and performance of the final Active Pharmaceutical Ingredient (API).[1][2] Crystallization is a powerful purification technique that, when properly controlled, effectively removes impurities and establishes the desired solid-state properties of the material.[2][3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide researchers and drug development professionals with both the practical steps and the underlying scientific principles to overcome common challenges in the crystallization of this and structurally similar compounds. We will explore solvent selection, polymorphism, impurity rejection, and scale-up considerations to build a robust and reproducible crystallization process.
Q1: How do I select the best solvent system for the initial crystallization of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate?
Answer:
Solvent selection is the most critical parameter in developing a crystallization process.[4] The ideal solvent should exhibit a high dissolving power for the compound at elevated temperatures and significantly lower solubility at ambient or sub-ambient temperatures. This temperature-dependent solubility gradient is the primary driving force for crystallization upon cooling.
Causality Behind the Choice:
A steep solubility curve ensures a high theoretical yield upon cooling. Conversely, if the compound is too soluble at low temperatures, recovery will be poor. If it is poorly soluble even at high temperatures, large volumes of solvent will be needed, making the process inefficient.
Recommended Screening Protocol:
Solubility Testing: Begin by testing the solubility of a small amount of your crude material (e.g., 10-20 mg) in various solvents (e.g., 0.5 mL) at both room temperature and near the solvent's boiling point.
Solvent Classification:
Good Solvents: The compound dissolves completely at elevated temperatures and precipitates upon cooling. These are promising candidates for cooling crystallization.
Poor Solvents: The compound is largely insoluble even at elevated temperatures. These are potential anti-solvents.
High-Solubility Solvents: The compound dissolves readily at room temperature. These are generally unsuitable for single-solvent crystallization but can be used as the primary solvent in an anti-solvent system.
Table 1: Recommended Solvents for Initial Screening
Solvent
Boiling Point (°C)
Polarity Index
Class
Rationale & Use Case
Ethanol
78
5.2
Protic
Good starting point; often provides a steep solubility curve for polar compounds.
Isopropanol (IPA)
82
4.3
Protic
Similar to ethanol but less polar; can sometimes offer better crystal habits.
Ethyl Acetate
77
4.4
Aprotic
A versatile solvent, good for compounds of intermediate polarity.
Acetonitrile
82
6.2
Aprotic
A polar aprotic solvent that can be effective for polar molecules.
Toluene
111
2.4
Aprotic
A non-polar solvent, useful if the compound has significant non-polar character.
| Heptane/Hexane | 98 / 69 | 0.1 | Aprotic | Non-polar; often used as an anti-solvent to induce precipitation from more polar solvents. |
Note: While specific solubility data for Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate is not widely published, screening a range of solvents with varying polarities is a standard and effective approach.[5]
Q2: My compound is "oiling out" as a viscous liquid instead of forming crystals. What causes this and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens when the supersaturation level is too high, causing the solution to cross the liquid-liquid phase separation boundary before reaching the nucleation zone for crystallization.
Causality & Troubleshooting Workflow:
The diagram below outlines a systematic approach to diagnosing and resolving this common issue. The primary goal is to slow down the rate at which supersaturation is generated, allowing sufficient time for crystal nucleation and growth to occur.
Caption: Troubleshooting workflow for "oiling out" during crystallization.
Self-Validating Protocol:
The most powerful tool to overcome oiling out is seeding.[6] By introducing a small quantity of pre-existing, high-quality crystals at a point of slight supersaturation, you provide a template for growth, bypassing the kinetic barrier of primary nucleation and guiding the system towards the desired crystalline form.
Q3: The purity of my crystallized product is below the target of >97%, with a significant related substance impurity. How can I improve impurity rejection?
Answer:
Achieving high purity is a primary goal of crystallization. Impurities can be incorporated into a crystal lattice through various mechanisms, including surface adsorption, inclusion, or solid solution formation.[3] Improving purity requires optimizing the process to favor the growth of the target compound's crystals while leaving impurities in the mother liquor.
Key Strategies for Enhancing Purity:
Control Supersaturation: Slower crystallization processes, achieved through gradual cooling or slow anti-solvent addition, generally provide better impurity rejection.[3] Rapid crystal growth can trap impurities within the lattice.
Solvent Choice: The choice of solvent can influence the relative solubility of the desired compound versus the impurity. An ideal solvent will have high solubility for the impurity at all temperatures, ensuring it remains in the solution.
Recrystallization: A second crystallization step is often the most effective way to significantly boost purity. The first crystallization removes the bulk of impurities, and the second refines the product to meet specifications.
Washing: Ensure the isolated crystals are washed with a small amount of cold, fresh solvent in which the product has low solubility. This removes residual mother liquor containing dissolved impurities from the crystal surfaces.
Analytical Verification:
Purity should always be assessed using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[7][8][9] For drug discovery compounds, a purity level of >97% with no single impurity greater than 2% is a common requirement.[7]
Table 2: Troubleshooting Guide for Low Purity
Problem
Potential Cause
Suggested Solution(s)
Low Purity (<97%)
Crystallization rate is too fast, trapping impurities.
Decrease the cooling rate or slow the addition of anti-solvent.
The chosen solvent does not effectively separate the impurity.
Screen for a different solvent system where the impurity is more soluble.
Insufficient washing of the crystal cake.
Wash the filtered crystals with a small amount of cold, fresh solvent.
| | Impurity forms a solid solution with the product. | This is a challenging scenario. Consider chemical means of removing the impurity before crystallization or explore a different polymorphic form that may reject the impurity more effectively.[3] |
Q4: I am observing batch-to-batch inconsistency, suggesting potential polymorphism. What is polymorphism and how do I control it?
Answer:
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[10][11] These different forms, or polymorphs, can have significantly different physicochemical properties, including solubility, stability, melting point, and bioavailability, which can have major consequences for pharmaceutical products.[11][12][13] The unexpected appearance of a less soluble polymorph can have significant consequences.[11]
Controlling Polymorphism:
The formation of a particular polymorph is governed by a competition between thermodynamic stability and kinetic favorability.[14]
Thermodynamically Stable Form: The most stable crystal form at a given temperature and pressure. Tends to form under conditions of low supersaturation (e.g., slow cooling).
Metastable Form: A less stable form that is kinetically favored. Tends to form under conditions of high supersaturation (e.g., rapid cooling or "crash" precipitation).[14]
Protocol for Polymorph Control:
Characterization: Use analytical techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to identify and characterize the different forms present.[11]
Solvent Screening: Different solvents can favor the nucleation of different polymorphs. A comprehensive polymorph screen should investigate crystallization from a wide range of solvents.
Seeding: The most robust method for ensuring the formation of a desired polymorph is to seed the crystallization with crystals of that specific form. This directs the crystallization process down the intended pathway.[6]
Control Process Parameters: Carefully control and document parameters such as cooling rate, agitation speed, and temperature, as these can all influence which polymorph nucleates and grows.
Q5: What are the primary challenges when scaling up this crystallization from the lab to a pilot plant?
Answer:
Scaling up a crystallization process is not always straightforward because physical parameters like heat transfer and mixing do not scale linearly with volume.[1][4] A process that works perfectly in a 100 mL flask may fail in a 100 L reactor.
Key Scale-Up Considerations:
Heat Transfer: Larger vessels have a smaller surface-area-to-volume ratio, making both heating and cooling less efficient. A cooling profile that worked in the lab may be impossible to replicate at scale, leading to a slower, uncontrolled cooling rate and potentially different results.
Mixing Efficiency: Achieving uniform mixing and temperature throughout a large reactor is challenging. Poor mixing can create localized zones of high supersaturation, leading to uncontrolled nucleation, oiling out, or a broad particle size distribution.
Supersaturation Control: Because of the challenges with heat transfer and mixing, controlling the rate of supersaturation generation is more difficult at scale. This can affect crystal size, shape, and purity.
Mitigation Strategies:
Process Understanding: Develop a deep understanding of the process in the lab. Define the critical process parameters (CPPs) that impact the critical quality attributes (CQAs) like purity and crystal form.
Robustness Studies: Intentionally vary parameters like cooling rate, agitation speed, and hold times in the lab to understand the process's tolerance for deviation.
Seeding Strategy: A well-defined seeding protocol becomes even more critical at scale to ensure consistent nucleation and control over the final product attributes.
References
Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
ScienceDirect. (n.d.). Polymorphism. Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
Bentham Science. (2009, March 1). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905.
European Pharmaceutical Review. (2010, August 19). Polymorph screening in pharmaceutical development.
ACS Publications. (2023, December 7). An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. Crystal Growth & Design.
ACS Publications. (2014, December 16). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. ACS Medicinal Chemistry Letters.
Medistri SA. (2023, October 30).
Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing.
Agilent. (n.d.).
ResearchGate. (n.d.). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
Tianming Pharmaceutical. (2025, December 26).
Scribd. (n.d.).
PMC. (n.d.).
Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products.
PharmaBlock. (n.d.). Crystallization Process R&D in Pharmaceutical Development.
BenchChem. (2025). An In-depth Technical Guide on the Solubility of Ethyl 3-amino-2-methylbut-2-enoate and Related Analogues in Common Organic Solvents.
Europub. (n.d.). SOLUBILITY OF ETHYL ESTER OF 2-CYANO-3-[5-(4- METHYLPHENYL)-2-FURAN] ACRYLIC ACID IN ORGANIC SOLVENTS.
Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate vs non-fluorinated cyanoacrylates in synthesis
As the demand for highly targeted kinase inhibitors and advanced antibacterial agents grows, the 3-cyano-4-quinolone core has emerged as a privileged pharmacophore. The assembly of this scaffold frequently relies on a mo...
Author: BenchChem Technical Support Team. Date: April 2026
As the demand for highly targeted kinase inhibitors and advanced antibacterial agents grows, the 3-cyano-4-quinolone core has emerged as a privileged pharmacophore. The assembly of this scaffold frequently relies on a modified Gould-Jacobs reaction, utilizing ethyl (ethoxymethylene)cyanoacetate (EMCA) as the electrophilic coupling partner.
However, the transition from standard non-fluorinated anilines to highly functionalized halogenated precursors—specifically the synthesis of ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate —introduces profound electronic and steric bottlenecks. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated cyanoacrylates in synthesis, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for scalable execution.
Mechanistic Causality: The Fluorine Effect in Ring Closure
The synthesis of 3-cyanoquinolones occurs in two distinct phases: the condensation of an aniline with EMCA to form the cyanoacrylate enoate, followed by a high-temperature intramolecular electrophilic aromatic substitution (cyclization).
When comparing ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate to its non-fluorinated counterpart (ethyl 3-anilino-2-cyanoprop-2-enoate ), the presence of the 2-fluoro and 5-chloro substituents fundamentally alters the reaction landscape:
Inductive Deactivation (The Yield Bottleneck): Fluorine is the most electronegative element. At the ortho position (C2), its strong inductive electron-withdrawing effect (-I) vastly outweighs its resonance-donating effect (+M). This pulls electron density away from the aromatic ring, severely reducing the nucleophilicity of the C6 carbon that must attack the enoate double bond. Consequently, the activation energy (
Ea
) for cyclization spikes, requiring significantly harsher thermal conditions [1].
Absolute Regiospecificity (The Structural Advantage): In non-fluorinated meta-substituted anilines (e.g., 3-chloroaniline), cyclization can occur at either available ortho position, yielding a difficult-to-separate mixture of 5-chloro and 7-chloro quinolones. In 5-chloro-2-fluoroaniline, the fluorine atom physically blocks the C2 position. Cyclization is forced exclusively at the C6 position, yielding the 5-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile with 100% regiospecificity [2].
Caption: Gould-Jacobs-type synthesis pathway highlighting the electronic bottlenecks introduced by ortho-fluorination.
Comparative Performance Data
The table below summarizes the quantitative differences between processing a standard non-fluorinated cyanoacrylate versus the 5-chloro-2-fluoro analog. The data highlights the trade-off between yield and regiospecificity.
To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the chemist to verify the success of each step before proceeding, minimizing the loss of expensive fluorinated precursors.
Reaction Setup: To a flame-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 5-chloro-2-fluoroaniline (1.0 eq) and ethyl (ethoxymethylene)cyanoacetate (1.05 eq).
Solvent Addition: Suspend the reagents in anhydrous Toluene (10 volumes). Causality: Toluene allows for a reflux temperature (~110 °C) sufficient to drive the condensation while the Dean-Stark trap continuously removes the ethanol byproduct, pushing the equilibrium toward the enamine.
Execution: Heat the mixture to reflux for 4–5 hours.
Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The starting aniline (
Rf
~0.6) must completely disappear, replaced by a bright yellow, highly UV-active spot (
Rf
~0.4) corresponding to the cyanoacrylate.
Isolation: Cool the mixture to 0 °C in an ice bath. Add Hexanes (5 volumes) to induce precipitation. Filter the resulting yellow solid, wash with cold hexanes, and dry under a vacuum.
Objective: Cyclize the enoate to 5-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile.
Reaction Setup: In a multi-neck flask equipped with a robust reflux condenser and internal thermocouple, suspend the fluorinated cyanoacrylate intermediate in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether, 15 volumes).
Execution: Rapidly heat the suspension to 255–265 °C. Causality: Rapid heating prevents the intermediate from lingering at intermediate temperatures (~200 °C) where intermolecular polymerization of the cyanoacrylate outcompetes the desired intramolecular cyclization [3].
Validation Checkpoint: After 90 minutes, withdraw a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The mass of the enoate (
[M+H]+
269.05) should be replaced by the cyclized quinolone mass (
[M+H]+
223.01, loss of ethanol).
Isolation: Allow the reaction to cool to room temperature. The quinolone product will naturally precipitate from the Dowtherm A matrix. Dilute with Hexanes (20 volumes) to maximize precipitation, filter the off-white/tan solid, and wash extensively with hexanes to remove residual high-boiling solvent.
Caption: Step-by-step experimental workflow for the synthesis and cyclization of cyanoacrylate intermediates.
Conclusion
While non-fluorinated cyanoacrylates offer higher yields and milder cyclization conditions, they lack the structural precision required for modern drug discovery. The synthesis of ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate demands rigorous thermal conditions to overcome the inductive deactivation caused by the fluorine atom. However, this high activation energy is a worthwhile trade-off, as the fluorine atom acts as a steric blocking group, guaranteeing 100% regiospecificity in the formation of the critical 3-cyanoquinolone core.
References
Boschelli, D. H., et al. (2001). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile Inhibitors of Epidermal Growth Factor Receptor Kinase and Their Bioisosteric Relationship to the 4-Anilino-6,7-dialkoxyquinazoline Inhibitors. Journal of Medicinal Chemistry.[Link]
Wisskoetter, B., et al. (2005). 4-anilino-3-quinolinecarbonitriles for the treatment of chronic myelogenous leukemia (cml).
Comparative
Mass spectrometry fragmentation analysis of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate
Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate (C₁₂H₁₀ClFN₂O₂) is a highly functionalized enamine intermediate, frequently utilized in the synthesis of quinoline- and quinazoline-based kinase inhibitors. Because...
Author: BenchChem Technical Support Team. Date: April 2026
Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate (C₁₂H₁₀ClFN₂O₂) is a highly functionalized enamine intermediate, frequently utilized in the synthesis of quinoline- and quinazoline-based kinase inhibitors. Because of its dense functionalization—comprising an aniline core, a halogenated ring, and a cyanoacrylate moiety—accurate structural characterization via tandem mass spectrometry (MS/MS) is critical for impurity profiling and metabolic tracking in drug development.
This guide provides an objective, data-driven comparison of two primary fragmentation techniques: Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD) . By analyzing their distinct activation physics, we establish a self-validating framework for the structural elucidation of small-molecule intermediates.
Mechanistic Grounding: The Physics of Fragmentation
To understand why CID and HCD yield different spectral libraries for the same molecule, we must examine the causality behind their activation physics.
Ion Trap CID: Resonance Excitation and the 1/3rd Rule
Traditional CID, performed within a 3D or linear ion trap, relies on resonance excitation. Ions are accelerated relatively slowly, accumulating internal energy over milliseconds through multiple collisions with an inert gas (e.g., Helium). This slow heating allows the energy to redistribute across the molecule's vibrational modes, meaning that only the weakest bonds—such as the ester linkage in our target molecule—tend to break [3].
Crucially, because CID is resonance-based, it is governed by the Matthieu stability equation. This creates the "1/3rd rule," which dictates that any fragment created with an m/z less than approximately one-third of the precursor's m/z will not be trapped and thus remains undetected [1]. For our precursor ([M+H]⁺ at m/z 269.05), fragments below m/z ~90 are lost in traditional trap-CID.
HCD is a beam-type, non-resonant activation technique that occurs in a dedicated collision cell (or ion routing multipole) [1]. Instead of slow heating, a single bolus of energy is imparted to the ions almost instantaneously [3]. Because the ions do not have time to equilibrate, multiple higher-energy bonds can be broken simultaneously. Furthermore, HCD allows for secondary fragmentation (fragments colliding with the gas), resulting in a much richer spectrum of low-mass diagnostic ions compared to CID [4]. Importantly, HCD is not subject to the 1/3rd rule, allowing full-range mass detection [2].
To objectively compare these techniques without the confounding variables of fluctuating source ionization or LC elution profiles, we employ a self-validating alternating scan methodology . By toggling between CID and HCD on the exact same precursor within a single LC peak, we ensure that spectral differences are solely the result of activation physics.
Step-by-Step Methodology
Sample Preparation: Reconstitute Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate reference standard to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
Chromatography (UHPLC):
Column: C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phase: (A) 0.1% FA in Water, (B) 0.1% FA in Acetonitrile.
Gradient: 5% B to 95% B over 3 minutes at 0.4 mL/min.
Mass Spectrometry (Orbitrap Tribrid Platform):
Source: ESI Positive mode, Spray Voltage 3.5 kV, Ion Transfer Tube 300°C.
MS1 Scan: Orbitrap detection at 120,000 resolution; Scan range m/z 150–500.
Targeted Precursor:m/z 269.05 (Isolation width 1.4 Th via Quadrupole).
Alternating MS2 Scans:
Scan A (CID): Ion Trap detection, Normalized Collision Energy (NCE) 30%, Activation Q 0.25, Activation time 10 ms[4].
Scan B (HCD): Orbitrap detection at 30,000 resolution, NCE 30% [4].
Self-validating LC-MS/MS workflow alternating between CID and HCD activation.
Data Presentation: Comparative Fragmentation Analysis
The fragmentation of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate ([M+H]⁺ m/z 269.049) yields distinct profiles depending on the energy regime applied.
Quantitative Comparison Table
Fragment Ion
Exact m/z
Structural Assignment
CID Rel. Abundance (%)
HCD Rel. Abundance (%)
Mechanistic Note
[M+H]⁺
269.049
Intact Precursor
15%
0%
HCD depletes precursor entirely.
[M+H - EtOH]⁺
223.007
Ester Cleavage
100% (Base Peak)
45%
Lowest energy pathway; dominates slow-heating CID.
[M+H - C₃H₆O₂]⁺
195.012
Loss of Ester Group
20%
85%
Requires higher energy distribution.
[Ar-NH₂]⁺
145.009
5-Cl-2-F-Aniline Cation
5%
100% (Base Peak)
Deep C-N bond cleavage; characteristic of HCD.
[Ar]⁺
128.990
Phenyl Cation
0%
35%
Secondary fragmentation; absent in CID.
[C₄H₂NO₂]⁺
85.000
Cyanoacrylate Fragment
0%
15%
Lost in CID due to the 1/3rd rule cutoff (~m/z 90).
Pathway Visualization
Proposed fragmentation pathway for Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate.
Discussion & Best Practices
When to use CID: Ion Trap CID is highly effective for identifying the presence of labile functional groups. For this molecule, the rapid loss of ethanol (-46 Da) is the path of least resistance. If the analytical goal is simply to confirm the presence of the intact ester moiety without destroying the core structure, CID is the preferred, softer technique [5].
When to use HCD: HCD is mandatory for deep structural elucidation and localization of halogens. The non-equilibrium nature of HCD shatters the molecule down to its 5-chloro-2-fluoroaniline core (m/z 145.01) and further strips the amine to yield the phenyl cation (m/z 128.99). Furthermore, HCD bypasses the Matthieu stability limitations, allowing the detection of the low-mass cyanoacrylate reporter ion at m/z 85.00 [1], [3].
Platform Synergy: Modern Orbitrap platforms allow for the simultaneous utilization of both techniques. Employing an alternating CID/HCD method provides a complete structural map: CID confirms the peripheral labile groups, while HCD fingerprints the stable aromatic core.
References
Thermo Fisher Scientific. "Collision-Based Ion-activation and Dissociation - AnalyteGuru".
NIH PMC. "Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics".
StackExchange. "Difference between HCD and CID collision induced dissociations?".
ACS Publications. "CIDer: A Statistical Framework for Interpreting Differences in CID and HCD Fragmentation".
PREMIER Biosoft. "MS/MS Fragmentation Strategies For Efficient Glycopeptide Profiling".
Validation
Validating biological activity of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate synthesized analogs
Title: Validating the Biological Activity of Novel Kinase Inhibitors Derived from Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate Target Audience: Researchers, medicinal chemists, and drug development professiona...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Validating the Biological Activity of Novel Kinase Inhibitors Derived from Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary & Mechanistic Rationale
The development of targeted small-molecule kinase inhibitors relies heavily on privileged pharmacophores that can effectively occupy the orthosteric ATP-binding pocket of oncogenic kinases. Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate is a critical, highly functionalized intermediate utilized in the Gould-Jacobs synthesis of 4-anilinoquinoline-3-carbonitrile scaffolds [1].
When cyclized, this specific intermediate yields a 5-chloro-8-fluoro-4-oxoquinoline core. The strategic placement of the 5-chloro and 8-fluoro substituents provides profound structure-activity relationship (SAR) advantages:
8-Fluoro Substitution: Enhances lipophilicity and membrane permeability while blocking metabolic oxidation at the C8 position.
5-Chloro Substitution: Acts as a steric shield and engages in halogen bonding with the hinge region of kinases (such as EGFR, HER2, and Src), drastically increasing binding affinity and residence time [2].
This guide provides a comprehensive framework for validating the biological activity of analogs synthesized from this intermediate, objectively comparing their performance against clinical-stage alternatives like Erlotinib and Bosutinib.
Synthesis Workflow & Pharmacophore Generation
The conversion of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate into a library of active kinase inhibitors follows a robust, multi-step synthetic workflow. The cyanoacrylate intermediate undergoes thermal cyclization to form the quinolone core, followed by halogenation and nucleophilic aromatic substitution (SNAr) with various anilines to generate the final active analogs.
Fig 1: Gould-Jacobs synthetic workflow from the cyanoacrylate intermediate to final active analogs.
Target Pathway & Mechanistic Interference
Analogs derived from this scaffold are primarily evaluated as ATP-competitive inhibitors of the ErbB receptor tyrosine kinase family (EGFR/HER2) and non-receptor tyrosine kinases (Src/Abl) [3]. By binding to the active conformation of the kinase domain, these compounds prevent the phosphorylation of downstream effectors in the PI3K/AKT/mTOR signaling cascade, thereby inducing apoptosis in oncogene-addicted tumor cells.
Fig 2: Mechanism of action of 5-Cl-8-F-Quinoline analogs inhibiting the EGFR/HER2 survival pathway.
Comparative Biological Activity Data
To objectively assess the performance of the synthesized analogs, they must be benchmarked against established clinical inhibitors. The tables below summarize representative validation data for a lead analog (Analog-X: 4-(3-chloro-4-fluoroanilino)-5-chloro-8-fluoroquinoline-3-carbonitrile) compared to Erlotinib (EGFR inhibitor) and Bosutinib (Src/Abl inhibitor).
Table 1: In Vitro Kinase Inhibitory Activity (IC₅₀ in nM)
Compound
EGFR (WT)
EGFR (L858R/T790M)
HER2
Src Kinase
Analog-X (Synthesized)
0.8 ± 0.2
12.4 ± 1.5
4.2 ± 0.6
1.5 ± 0.3
Erlotinib (Control)
2.0 ± 0.5
>1000
350 ± 45
>1000
Bosutinib (Control)
150 ± 20
>1000
>1000
1.2 ± 0.2
Insight: The 5-chloro-8-fluoro substitution pattern grants Analog-X a dual-inhibition profile (EGFR/Src) and retains significant potency against the T790M "gatekeeper" mutation, a common resistance mechanism where Erlotinib fails [1].
Table 2: Cellular Anti-Proliferative Activity (GI₅₀ in nM)
Cell Line
Genotype
Analog-X
Erlotinib
Bosutinib
A549
NSCLC (EGFR WT)
45 ± 5
85 ± 10
320 ± 40
H1975
NSCLC (EGFR L858R/T790M)
110 ± 15
>5000
>5000
K562
CML (BCR-ABL+)
25 ± 4
>5000
15 ± 3
Self-Validating Experimental Protocols
To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice and step is explicitly detailed.
Rationale: The ADP-Glo assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is preferred over radiometric assays due to its high-throughput compatibility and lack of radioactive waste.
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific binding of the highly lipophilic quinoline analogs to the plastic microplate walls.
Enzyme-Inhibitor Pre-incubation: In a 384-well plate, add 5 µL of recombinant kinase (e.g., EGFR T790M) and 2.5 µL of the synthesized analog (serial dilutions from 10 µM to 0.1 nM in 1% DMSO). Incubate for 30 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium before the substrate competes for the active site.
Reaction Initiation: Add 2.5 µL of ATP/Substrate mix. Critical Step: Ensure the final ATP concentration is set exactly at the apparent
Km
for the specific kinase. Causality: Testing at the
Km
ensures that the calculated IC₅₀ directly reflects the inhibitor's affinity (
Ki
) without being artificially skewed by excessive ATP competition.
Reaction Termination & Detection: After 60 minutes, add 10 µL of ADP-Glo Reagent to deplete unreacted ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).
Validation Check: Calculate the Z'-factor using DMSO-only (negative) and no-enzyme (positive) controls. A Z'-factor > 0.6 validates the assay's dynamic range and robustness.
Protocol B: CellTiter-Glo® 3D Cell Viability Assay
Rationale: Evaluating compounds in 3D spheroid cultures provides a more accurate representation of in vivo solid tumor penetration and hypoxia compared to 2D monolayers.
Spheroid Formation: Seed H1975 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.
Compound Dosing: Add synthesized analogs in a 9-point concentration gradient. Include an Erlotinib control arm. Causality: Erlotinib serves as a negative control in H1975 cells (T790M mutant) to prove that the cell line has not lost its resistance phenotype during culture.
Incubation: Incubate for 72 hours at 37°C, 5% CO₂.
Luminescent Readout: Add 100 µL of CellTiter-Glo 3D Reagent (optimized with stronger detergents to penetrate 3D structures). Shake for 5 minutes to induce lysis, incubate for 25 minutes, and read luminescence.
Data Analysis: Normalize data to the vehicle control (100% viability) and plot using a 4-parameter logistic non-linear regression model to determine the GI₅₀.
Conclusion
Analogs derived from the Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate intermediate represent a highly potent class of 4-anilinoquinoline-3-carbonitrile kinase inhibitors. The specific halogenation pattern imparted by this intermediate yields superior biochemical profiles, overcoming common resistance mutations in EGFR/HER2 while maintaining excellent cellular permeability. Rigorous, well-controlled validation using the protocols outlined above ensures that these compounds can be accurately benchmarked for preclinical advancement.
References
Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2)
Source: Journal of Medicinal Chemistry (PubMed)
URL:[Link]
4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors
Source: Journal of Medicinal Chemistry (PubMed Central)
URL:[Link](Note: Standardized to PubMed ID 16164027)
Computationally Driven Discovery of a BCR-ABL1 Kinase Inhibitor with Activity in Multidrug-Resistant Chronic Myeloid Leukemia
Source: Journal of Medicinal Chemistry (PubMed)
URL:[Link]
Safety & Regulatory Compliance
Safety
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure laboratory safety and environmental stewardship. The handling and disposal of novel chemical enti...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure laboratory safety and environmental stewardship. The handling and disposal of novel chemical entities like Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate demand a rigorous, scientifically-grounded approach. This compound, by virtue of its halogenated aniline structure and cyanoacrylate functionality, presents a complex hazard profile that necessitates meticulous disposal protocols.
This guide moves beyond a simple checklist, providing the causal logic behind each procedural step. It is designed to empower you with the knowledge to manage this chemical waste stream safely, compliantly, and with confidence, thereby protecting yourself, your colleagues, and the environment.
Core Principle: Hazard-Informed Waste Management
The disposal procedure for any chemical is dictated by its inherent risks. A structural analysis of Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate reveals several key hazard drivers:
Halogenated Organic Compound: The presence of chlorine and fluorine atoms classifies this as a halogenated waste.[1] Such compounds can form persistent and toxic byproducts if not destroyed at sufficiently high temperatures and are subject to specific environmental regulations, including land disposal restrictions under the U.S. Environmental Protection Agency (EPA).[2][3][4]
Aniline Derivative: Aniline and its derivatives are known for their toxicity, with some being suspected carcinogens and mutagens.[5][6][7] They are often toxic to aquatic life, making containment and prevention from entering drains a critical priority.[5]
Cyano Group (-CN): The cyano group introduces acute toxicity risks.[8] Furthermore, incomplete combustion of nitrogen-containing compounds can generate hazardous nitrogen oxides (NOx) and, in this case, potentially highly toxic hydrogen cyanide gas.[9]
These structural features result in the following formal hazard classifications for the compound or its close analogs:
Hazard Classification
Category
Description
Source
Acute Toxicity (Oral, Dermal, Inhalation)
Category 4
Harmful if swallowed, in contact with skin, or if inhaled.
Understanding this profile is the foundation of a self-validating disposal system: every step is a control measure designed to mitigate these specific risks.
Pre-Disposal Operations: Safety First
Proper disposal begins long before the waste container is full. It starts with safe handling during experimentation to minimize contamination and exposure.
Personal Protective Equipment (PPE): A non-negotiable standard when handling this compound, including any contaminated labware or waste.
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection: Wear chemical safety goggles or a face shield.[11]
Body Protection: A lab coat is mandatory. Ensure it is kept clean and decontaminated if necessary.
Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][12]
Disposal Workflow: A Step-by-Step Protocol
The following workflow ensures that waste containing Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate is managed in a compliant and safe manner from the point of generation to its final destruction.
Caption: Disposal workflow for Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate.
Workflow Causality:
Step 2 (Segregation): This is the most critical step performed by the researcher. This compound MUST be classified as a Halogenated Organic Waste .[1] Mixing it with non-halogenated streams can lead to compliance violations and improper treatment, as the disposal facility relies on this segregation for routing to the correct high-temperature incinerator designed to scrub acidic gases (like HCl and HF) produced during combustion.[2]
Step 3 (Containerization & Labeling): Use a designated, chemically compatible waste container with a secure lid. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Ethyl 3-(5-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate".[5] This ensures universal understanding of the contents and its hazards.
Step 4 (Interim Storage): Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated and provide secondary containment to manage potential leaks.[5] Crucially, store it away from incompatible materials such as strong acids, bases, and oxidizing agents to prevent dangerous reactions.[5][6]
Step 7 (Final Disposal): The only acceptable disposal method for this type of waste is through a licensed hazardous waste management company, which will use high-temperature incineration.[1][2] Never attempt to dispose of this chemical down the drain or in regular trash.[9][11][12] Contact your institution's Environmental Health & Safety (EHS) department to arrange for proper disposal.[6]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or exposure, a rapid and correct response is critical to mitigate harm.
Small Spill Cleanup (manageable by trained personnel):
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access. Eliminate all ignition sources.[11][13][14]
Don PPE: Wear the full complement of PPE as described in Section 2.
Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical sorbent.[5][10]
Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste.[5][12][14]
Decontaminate: Wipe the spill area with a decontaminating solution recommended by your EHS office, followed by a thorough cleaning with soap and water.[5][11]
Dispose: Label the container with the spill cleanup debris and manage it as halogenated hazardous waste.
Large Spills: Evacuate the area immediately and contact your institution's EHS or emergency response team.
First Aid Measures:
Inhalation: Move the person to fresh air immediately. If breathing is difficult, seek immediate medical attention.[11][15]
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[11][12] Seek medical attention if irritation persists.[11]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[9]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11]
In all cases of exposure, provide the Safety Data Sheet (SDS) for the compound to the responding medical personnel.
References
Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). [Link]
Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]
OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. [Link]
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
Hazardous Waste Segregation. University of California, Riverside Environmental Health & Safety. [Link]
Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA). [Link]
Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. National Center for Biotechnology Information (NCBI). [Link]
Hazardous Waste Management Procedures. Keene State College. [Link]
Ethyl cyanoacetate - ECHA. European Chemicals Agency (ECHA). [Link]
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]
Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP). [Link]
Safety Data Sheet according to (EC) No 1907/2006. Farnell. [Link]
The effect of fluorinated compounds on living organisms (review). ResearchGate. [Link]
Long-term environmental fate of perfluorinated compounds after accidental release at Toronto airport. PubMed, National Center for Biotechnology Information. [Link]
Organofluorine Compounds in the Environment - Analysis, Sources and Fate. Library and Archives Canada. [Link]
Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). Interstate Technology and Regulatory Council (ITRC). [Link]
Legacy and Emerging Per- and Polyfluoroalkyl Substances: Analytical Techniques, Environmental Fate, and Health Effects. MDPI. [Link]
Hazardous Chemical Decontamination Guide. FAST-ACT. [Link]
BEST Cyanoacrylate Ethyl - Safety Data Sheet. Best Klebstoffe GmbH & Co. KG. [Link]